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  • Product: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
  • CAS: 6726-45-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine, also known as 2,4,6-tri-p-tolyl-1,3,5-triazine, is a symmetrically substituted aromatic triazine tha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine, also known as 2,4,6-tri-p-tolyl-1,3,5-triazine, is a symmetrically substituted aromatic triazine that has garnered significant interest in materials science. Its rigid, planar 1,3,5-triazine core, an electron-deficient heterocyclic system, coupled with the appended p-tolyl groups, imparts a unique combination of thermal stability, electronic properties, and processability. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers in materials science and, by extension, its potential as a scaffold in medicinal chemistry.

Core Chemical and Physical Properties

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₁N₃[1][2]
Molecular Weight 351.45 g/mol [2][3]
CAS Number 6726-45-0[1][2]
Melting Point 275-276 °C[1]
Appearance White solid[1]
Solubility Soluble in Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.[1]

The high melting point of this compound is indicative of a stable crystal lattice structure, a desirable characteristic for materials used in electronic devices where thermal stability is paramount.

Synthesis of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

The most direct and atom-economical method for synthesizing symmetrically substituted triazines like 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is the acid-catalyzed cyclotrimerization of the corresponding nitrile.[4][5][6] In this case, p-tolunitrile serves as the precursor.

Experimental Protocol: Cyclotrimerization of p-Tolunitrile

This protocol is based on the general principle of acid-catalyzed nitrile trimerization.

Materials:

  • p-Tolunitrile

  • Trifluoromethanesulfonic acid (Triflic acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolunitrile in a minimal amount of a high-boiling inert solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoromethanesulfonic acid to the stirred solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the triflic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot toluene to yield the final product as a white solid.[4]

Causality in Experimental Choices:

  • Triflic Acid: Triflic acid is a potent Brønsted acid that effectively protonates the nitrile nitrogen, initiating the cyclotrimerization cascade.

  • Toluene: Toluene is used as a solvent to facilitate the reaction and later as a recrystallization solvent due to the good solubility of the product at high temperatures and poor solubility at room temperature, allowing for efficient purification.

  • Neutralization and Washing: The sodium bicarbonate wash is crucial to remove any remaining acid catalyst, and the brine wash helps to remove any residual water from the organic phase.

G cluster_synthesis Synthesis Workflow p-Tolunitrile p-Tolunitrile Reaction Mixture Reaction Mixture p-Tolunitrile->Reaction Mixture Reactant Triflic Acid Triflic Acid Triflic Acid->Reaction Mixture Catalyst Neutralization Neutralization Reaction Mixture->Neutralization Quenching Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Synthesis workflow for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine.

Spectral Properties

The structural identity and purity of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine are confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the tolyl groups and a set of doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the aromatic carbons, and the carbons of the triazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations of the triazine and phenyl rings.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Thermal Stability

Applications in Materials Science

The primary application of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[7][9][10]

Role in OLEDs

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent core for electron-transporting materials (ETMs) and host materials for phosphorescent emitters in OLEDs.[10]

  • Electron Transport: The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the triazine core facilitates efficient electron injection from the cathode and transport through the organic layer.

  • Host Material: For use as a host material, a high triplet energy level is required to prevent reverse energy transfer from the phosphorescent dopant. The electronic properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine can be tuned by modifying the peripheral aromatic groups to achieve the desired energy levels for efficient OLED performance.

G cluster_oled Role in OLEDs Cathode Cathode ETL Electron Transport Layer (e.g., Triazine Derivative) Cathode->ETL Electron Injection EML Emissive Layer (Host + Dopant) ETL->EML Electron Transport Light Emission Light Emission EML->Light Emission HTL Hole Transport Layer HTL->EML Hole Transport Anode Anode Anode->HTL Hole Injection

Simplified structure of an OLED showing the role of the triazine derivative.
Metal-Organic Frameworks (MOFs)

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine can also serve as a ligand in the construction of Metal-Organic Frameworks (MOFs).[11] The nitrogen atoms of the triazine ring can coordinate with metal ions to form extended, porous structures with potential applications in gas storage, separation, and catalysis.

Relevance to Drug Development

While 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine itself is not a therapeutic agent, the 1,3,5-triazine scaffold is a well-established privileged structure in medicinal chemistry. Numerous triazine derivatives have been developed as anticancer, antiviral, and antimicrobial agents. The synthetic accessibility and modular nature of compounds like 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine make them valuable starting points or building blocks for the development of new drug candidates. Further functionalization of the peripheral tolyl groups could be a strategy to introduce pharmacophores and modulate the biological activity.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a versatile and robust organic compound with significant potential in materials science, particularly in the development of high-performance organic electronic devices. Its straightforward synthesis, high thermal stability, and favorable electronic properties make it an attractive building block for researchers. While its direct application in drug development is not established, its underlying 1,3,5-triazine scaffold remains a cornerstone in medicinal chemistry, suggesting potential for future exploration in this area.

References

  • Efficient Host Material Containing 1,3,5-Triazine Moiety for Red Phosphorescent Organic light-emitting diodes (OLEDs). kchem.org. Available at: [Link].

  • Vapor Pressures of 2,4,6-Trimethyl-1,3,5-triazine (TMTZ) and 2,4,6-Trimethoxy-1,3,5. DTIC. Available at: [Link].

  • Vapor Pressures of 2,4,6-Trimethyl-1,3,5-triazine (TMTZ) and 2,4,6-Trimethoxy-1,3,5-triazine (TMoxTZ). Minsky DTIC. Available at: [Link].

  • Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry (RSC Publishing). Available at: [Link].

  • HOMO-LUMO energies of the compound. ResearchGate. Available at: [Link].

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Available at: [Link].

  • Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine and their mechanical properties. Available at: [Link].

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link].

  • Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. ResearchGate. Available at: [Link].

  • Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. MDPI. Available at: [Link].

  • 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine. PubChem. Available at: [Link].

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate. Available at: [Link].

  • Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure | Request PDF. ResearchGate. Available at: [Link].

  • 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. ChemRxiv. Available at: [Link].

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. Available at: [Link].

  • (PDF) Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [Link].

  • 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties. RSC Publishing. Available at: [Link].

  • One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. PubMed. Available at: [Link].

  • a) The process of cyclotrimerization that is catalyzed by... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). PMC. Available at: [Link].

  • Interaction of acetonitrile with trifluoromethanesulfonic acid: unexpected formation of a wide variety of structures. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

Sources

Exploratory

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: A Technical Guide to Synthesis, MOF Integration, and Optoelectronic Applications

Abstract: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (commonly referred to as 2,4,6-Tri-p-tolyl-1,3,5-triazine or TTT) is a highly symmetric, electron-deficient heterocyclic compound that has become a cornerstone in advan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (commonly referred to as 2,4,6-Tri-p-tolyl-1,3,5-triazine or TTT) is a highly symmetric, electron-deficient heterocyclic compound that has become a cornerstone in advanced materials science. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic synthesis of TTT and its derivatives, specifically focusing on its oxidation to 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (TATB). We will explore the causality behind its use as a rigid, C3​ -symmetric linker in Metal-Organic Frameworks (MOFs) and as an electron-transporting moiety in Organic Light-Emitting Diodes (OLEDs).

Physicochemical Profiling and Structural Causality

The utility of 2,4,6-Tri-p-tolyl-1,3,5-triazine (CAS: 6726-45-0) stems directly from its molecular architecture. The central 1,3,5-triazine ring is highly electronegative. The nitrogen atoms withdraw electron density from the conjugated π -system, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level 1. Meanwhile, the three p-tolyl groups provide steric bulk, which prevents detrimental π−π stacking in solid-state applications, and serve as synthetic handles for further functionalization (e.g., oxidation to carboxylic acids).

Table 1: Quantitative Physicochemical Properties
Property2,4,6-Tri-p-tolyl-1,3,5-triazine (TTT)TATB (Oxidized Derivative)
CAS Number 6726-45-0179968-36-6
Molecular Formula C24​H21​N3​ C24​H15​N3​O6​
Molecular Weight 351.45 g/mol 441.39 g/mol
Symmetry C3​ Point Group C3​ Point Group
Primary Function OLED Electron Transport / PrecursorMOF Organic Linker
Key 1 H NMR (CDCl 3​ ) δ 8.68 (d), 7.36 (d), 2.51 (s) ppm δ 8.85 (d), 8.25 (d) ppm (in DMSO- d6​ )

Mechanistic Synthesis and Validation Protocols

The synthesis of TTT and its subsequent oxidation to TATB must be executed with strict environmental controls to ensure high purity for optoelectronic and crystallographic applications.

Protocol A: Superacid-Catalyzed Cyclotrimerization of p-Tolunitrile

This protocol leverages a strong Brønsted acid to force the cyclotrimerization of a nitrile, a process that requires overcoming a significant activation energy barrier.

  • Causality & Mechanistic Insight: Trifluoromethanesulfonic acid ( CF3​SO3​H ) acts as a superacid. It protonates the nitrogen of p-tolunitrile, rendering the nitrile carbon highly electrophilic. This initiates a nucleophilic attack by a second (and subsequently third) unprotonated nitrile molecule. The thermodynamic stability of the resulting aromatic 1,3,5-triazine ring drives the reaction forward 2.

Step-by-Step Methodology:

  • Preparation: In a dry, 250 mL round-bottom flask, add 14.63 mL (166 mmol) of CF3​SO3​H .

  • Addition: Slowly add 7.0 g (60 mmol) of p-tolunitrile in small portions over 2 hours. Crucial: The slow addition controls the exothermic trimerization and prevents localized overheating, which leads to polymeric byproducts.

  • Reaction: Stir the orange mixture at room temperature ( 20−25∘C ) for 18 hours.

  • Quenching: Pour the mixture into 200 mL of crushed ice-water. Neutralize cautiously with aqueous ammonia until pH 7 is reached.

  • Isolation: Filter the resulting white precipitate. Wash sequentially with water and a 1:1 water:acetone mixture to remove unreacted nitriles.

  • Self-Validation: Recrystallize from hot toluene. The yield should be ~68-70%. Validate via 1 H NMR: The presence of a sharp singlet at 2.51 ppm (integrating to 9H) confirms the intact methyl groups, while doublets at 8.68 and 7.36 ppm (integrating to 6H each) confirm the symmetric aromatic rings.

Protocol B: Controlled Oxidation to TATB Ligand

TATB is the premier linker for highly porous MOFs. The oxidation of the benzylic methyl groups must be aggressive enough to form carboxylic acids but controlled enough to spare the triazine core.

  • Causality & Mechanistic Insight: Chromium(VI) oxide ( CrO3​ ) in acidic media (Jones-type oxidation) is utilized. The triazine ring is highly electron-deficient and thus resistant to electrophilic oxidative cleavage, allowing selective oxidation of the benzylic carbons via chromate ester intermediates 3.

Step-by-Step Methodology:

  • Dissolution: Suspend 2.78 g (7.9 mmol) of TTT in 70 mL of glacial acetic acid. Add 4.4 mL of concentrated H2​SO4​ dropwise until the solution clears.

  • Oxidant Preparation: Dissolve 7.2 g (72 mmol) of CrO3​ in 4.8 mL of acetic anhydride. Safety Note: CrO3​ is highly toxic and potentially pyrophoric when mixed with organic solvents; handle under inert atmosphere.

  • Controlled Addition: Place the TTT solution in an ice-water bath ( 0∘C ). Add the CrO3​ solution dropwise. Maintaining low temperature prevents the exothermic cleavage of the triazine C-N bonds.

  • Maturation: Remove the ice bath after 15 minutes and stir the dark brown slurry at room temperature overnight.

  • Purification: Pour into 300 mL of cold water, filter, and wash. To isolate the pure acid, dissolve the crude solid in 200 mL of 2M NaOH (forming the soluble sodium salt), filter out unreacted TTT, and re-precipitate the pure TATB by acidifying the filtrate with 1M HCl.

Synthesis_Pathway A p-Tolunitrile (Precursor) B 2,4,6-Tri-p-tolyl-1,3,5-triazine (TTT Intermediate) A->B Cyclotrimerization CF3SO3H, 18h C TATB Ligand (Oxidation Product) B->C Selective Oxidation CrO3, H2SO4, 0°C D MOF Assembly (e.g., PCN-333, MIL-142) C->D Solvothermal Synthesis Metal Salts (Sc, Ln)

Figure 1: Synthetic workflow from p-Tolunitrile to TATB-based Metal-Organic Frameworks.

Application 1: Metal-Organic Frameworks (MOFs)

The oxidized derivative, TATB, is highly prized in reticular chemistry. Its elongated, rigid, C3​ -symmetric structure is ideal for constructing mesoporous MOFs with exceptionally large surface areas.

Causality in MOF Design: When TATB is reacted with metal nodes (such as Scandium or Lanthanide clusters), the strict 120∘ angle between the benzoic acid arms prevents the framework from densely packing (interpenetration). For example, the synthesis of PCN-333(Sc) or MIL-142(Sc) utilizes TATB to create cages large enough to encapsulate enzymes or facilitate rapid gas diffusion (e.g., CO2​ or N2​ adsorption) 2. Furthermore, Lanthanide-TATB MOFs exhibit unique slow magnetic relaxation properties, driven by the specific coordination environment dictated by the triazine core 3.

Table 2: Structural Data of TATB-Derived MOFs
MOF DesignationMetal NodeSurface Area (BET)Primary Application
MIL-142(Sc)-TATB Sc3​(μ3​−O) cluster~1,200 m 2 /g CO2​ Adsorption / Catalysis
PCN-333(Sc) Sc3​(μ3​−O) cluster~3,800 m 2 /gEnzyme Encapsulation
Ln-TATB (Dy) Dinuclear Dy(III)MicroporousSingle-Molecule Magnetism

Application 2: Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, unoxidized 2,4,6-trisubstituted triazines are utilized directly as Electron Transport Layers (ETL) or as host materials for phosphorescent dopants.

Causality in Optoelectronics: For an OLED to function efficiently, electrons injected from the cathode must travel smoothly to the emissive layer (EML). The 1,3,5-triazine core possesses a deep LUMO level (typically around -2.8 to -3.2 eV), which closely aligns with the work function of standard cathodes (like Al/LiF), thereby minimizing the electron injection barrier 4. Additionally, the p-tolyl groups break the planar symmetry just enough to ensure the material forms an amorphous film upon vacuum deposition, preventing crystallization which would otherwise degrade device performance over time.

OLED_Architecture Cathode Cathode (Al/LiF) Electron Injection ETL Electron Transport Layer (ETL) Triazine Derivative (Deep LUMO) Cathode->ETL EML Emissive Layer (EML) Exciton Recombination ETL->EML HTL Hole Transport Layer (HTL) High HOMO Level HTL->EML Anode Anode (ITO) Hole Injection Anode->HTL

Figure 2: Energy level alignment and architecture of a standard OLED utilizing a Triazine ETL.

Conclusion

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a highly versatile chemical building block. Through superacid-catalyzed synthesis, it can be produced with high yield and purity. Its direct application in OLEDs capitalizes on its inherent electron deficiency, while its controlled oxidation to TATB unlocks the synthesis of ultra-porous, highly stable Metal-Organic Frameworks. Mastery of the reaction conditions—specifically the thermal control during chromic oxidation—is essential for translating this molecule from a raw intermediate into advanced functional materials.

References

  • Mitchell-Ricketts, et al. (2018). Isoreticular Chemistry of Scandium Analogues of the Multicomponent Metal-Organic Framework MIL-142. Royal Society of Chemistry. Retrieved from[Link]

  • MDPI Materials. (2017). Metal-Organic Framework of Lanthanoid Dinuclear Clusters Undergoes Slow Magnetic Relaxation. Retrieved from[Link]

  • University of Sassari (IRIS). (n.d.). Synthesis of Heterocycles for OLED Applications. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Utilizing 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine in organic light-emitting diodes (OLEDs)

Application Note: Utilizing 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine in High-Efficiency Organic Light-Emitting Diodes (OLEDs) Executive Summary The development of highly efficient organic light-emitting diodes (OLEDs) r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Executive Summary

The development of highly efficient organic light-emitting diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (CAS: 6726-45-0), commonly referred to as the tri-p-tolyl triazine analogue, serves as both a fundamental Electron Transport Layer (ETL) / Hole Blocking Layer (HBL) material and a highly versatile synthetic intermediate[1]. This application note details the mechanistic rationale for employing the 1,3,5-triazine core in optoelectronics, provides validated protocols for its synthetic functionalization into advanced star-shaped emitters, and outlines the fabrication workflow for its integration into OLED architectures.

Mechanistic Principles of Triazine-Based Electron Transport

The utility of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine in OLEDs is driven by its unique electronic structure[2]:

  • Electron Deficiency (LUMO Lowering): The symmetric 1,3,5-triazine ring contains three highly electronegative nitrogen atoms. This significantly withdraws electron density from the conjugated π -system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -2.9 to -3.2 eV. This deep LUMO minimizes the electron injection barrier from the cathode, facilitating low-voltage device operation[3].

  • Exciton Confinement (Hole Blocking): The corresponding Highest Occupied Molecular Orbital (HOMO) is exceptionally deep (typically < -6.1 eV). When placed adjacent to the Emissive Layer (EML), this deep HOMO creates a massive energy barrier for holes, effectively confining them within the EML and preventing non-radiative recombination at the cathode interface[4].

  • Morphological Stability: The p-tolyl groups provide necessary steric bulk. In solid-state films, this bulk disrupts π−π stacking just enough to promote the formation of stable, amorphous glassy states rather than polycrystalline films, thereby preventing charge-trapping grain boundaries[1].

EnergyLevels Anode ITO Anode WF: -4.7 eV HTL HTL (e.g., NPB) HOMO: -5.4 eV LUMO: -2.4 eV Anode->HTL Hole Injection EML EML (Host + Dopant) HOMO: -6.0 eV LUMO: -2.8 eV HTL->EML Hole Transport ETL Triazine ETL HOMO: -6.5 eV LUMO: -3.0 eV EML->ETL Hole Blocking (ΔHOMO > 0.5 eV) ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: -2.9 eV Cathode->ETL Electron Injection

Figure 1: Energy level alignment in a standard OLED architecture demonstrating the hole-blocking causality of the Triazine ETL.

Material Properties & Comparative Data

To optimize charge balance, researchers must match the energy levels of the triazine derivative with the selected EML host. The table below summarizes the photophysical properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine alongside advanced derivatives synthesized from its core.

Material / DerivativeHOMO (eV)LUMO (eV)Triplet Energy ( T1​ , eV)Electron Mobility (cm²/Vs)Primary OLED Function
2,4,6-Tri-p-tolyl-1,3,5-triazine -6.10-2.90~2.80 ∼10−4 Intermediate / Basic ETL
T2T (Biphenyl analogue) -6.50-3.002.80 >10−4 High-efficiency HBL / ETL
B3T (Polyboryl-triazine) -6.73-3.253.07N/ADeep-blue TADF Host / ETL
PPPIC-co-PPDPT (Copolymer) -5.60-3.102.75TunableBipolar Host Material

Data synthesized from literature characterizing triazine-based electron transport materials[2][3][4].

Experimental Protocols

Protocol A: Synthetic Functionalization to TATB (The "Pro-Material" Approach)

While 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine can be used directly, its greatest value in modern materials science is as a precursor. The benzylic methyl groups can be oxidized to yield 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (TATB), a C3​ -symmetric core used to synthesize star-shaped luminescent liquid crystals and extended OLED networks[5][6].

Reagents: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (1.54 g, 4.31 mmol), Chromium(VI) oxide (CrO 3​ , 3.93 g, 25.9 mmol), Glacial acetic acid (90 mL), H 2​ SO 4​ (3.0 mL), Acetic anhydride (10 mL). Step-by-Step Procedure:

  • Dissolution: In a 300 mL three-necked round-bottom flask, dissolve 1.54 g of the triazine precursor in 90 mL of glacial acetic acid. Slowly add 3.0 mL of concentrated H 2​ SO 4​ under continuous stirring[6].

  • Oxidation: Cool the flask in an ice bath to maintain the internal temperature strictly below 50 °C. Causality: Exceeding 50 °C risks oxidative cleavage of the triazine ring.

  • Reagent Addition: Slowly add 3.93 g of CrO 3​ followed by 10 mL of acetic anhydride. The solution will transition into a green-brown slurry, indicating the reduction of Cr(VI) to Cr(III) as the methyl groups are oxidized.

  • Reaction: Stir the slurry at room temperature for 18 hours.

  • Quenching & Precipitation: Pour the mixture into 100 mL of ice-cold distilled water. Filter the resulting solid and wash thoroughly with water.

  • Purification: Dissolve the crude solid in 200 mL of 2 N NaOH (aq). Filter out any unreacted starting material. Acidify the filtrate with 2 N HCl until the pH reaches ~2 to precipitate pure TATB.

  • Self-Validation: Analyze the product via 1 H NMR (DMSO- d6​ ). The protocol is successful if the aliphatic methyl singlet at ~2.48 ppm completely disappears, replaced by a broad downfield carboxylic acid singlet at ~13.35 ppm[7].

SyntheticWorkflow Start p-Tolunitrile Trimerization Acid-Catalyzed Trimerization (CF3SO3H) Start->Trimerization Triazine 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (CAS: 6726-45-0) Trimerization->Triazine Oxidation Chromic Acid Oxidation (CrO3, H2SO4, AcOH) Triazine->Oxidation TATB TATB (Tribenzoic Acid) Versatile Intermediate Oxidation->TATB Application1 Star-Shaped Emitters (via Huisgen Cycloaddition) TATB->Application1 Application2 Bipolar Host Copolymers (via Cross-Coupling) TATB->Application2

Figure 2: Workflow illustrating the synthetic upgrade of p-tolunitrile to advanced OLED materials via the triazine intermediate.

Protocol B: OLED Device Fabrication (ETL Deposition)

To utilize the synthesized triazine derivatives as an ETL, Vacuum Thermal Evaporation (VTE) is the standard method to ensure high-purity, pinhole-free films[2].

Step-by-Step Procedure:

  • Substrate Preparation: Ultrasonicate patterned Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a nitrogen stream and treat with O2​ plasma for 10 minutes to increase the ITO work function.

  • Chamber Evacuation: Transfer the substrates to a vacuum deposition chamber. Evacuate the chamber to a base pressure of ≤5×10−6 Torr.

  • HTL and EML Deposition: Thermally evaporate the Hole Transport Layer (e.g., NPB, 40 nm) and the Emissive Layer (e.g., CBP doped with Ir(ppy) 3​ , 30 nm) at a rate of 1.0 Å/s.

  • Triazine ETL Deposition: Load the triazine derivative into a localized heating boat. Heat the boat gradually to the material's sublimation temperature. Critical Step: Maintain a strict deposition rate of 1.0 - 1.5 Å/s until a 40 nm thickness is achieved (monitored via Quartz Crystal Microbalance). Causality: Deposition rates >2.0 Å/s cause rapid aggregation, forming crystalline domains that act as charge traps and drastically reduce electron mobility.

  • Cathode Deposition: Deposit a 1 nm layer of LiF (at 0.1 Å/s) followed by a 100 nm layer of Aluminum (at 3.0 Å/s) to form the cathode.

  • Self-Validation: Encapsulate the device in a glovebox. A properly fabricated device utilizing a triazine ETL should exhibit a turn-on voltage of ≤3.5 V due to the minimized electron injection barrier[3].

References

  • Aihara, H., et al. "A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices." Scientific Reports, 2020. 1

  • Pradhan, B., et al. "Synthesis and characterization of low molecular mass luminescent liquid crystalline materials with 1,3,4-oxadiazole units." ResearchGate, 2016.5

  • Pang, et al. "1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs." ResearchGate, 2010. 2

  • ACS Publications. "Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers." ACS Applied Materials & Interfaces, 2025. 4

  • ACS Publications. "A Polyboryl-Functionalized Triazine as an Electron Transport Material for OLEDs." Organometallics, 2011. 3

  • MDPI. "Metal-Organic Framework of Lanthanoid Dinuclear Clusters Undergoes Slow Magnetic Relaxation." Materials, 2017.6

  • MIT DSpace. "Synthesis of 2,4,6-tri-p-tolyl-1,3,5-triazine and TATB." MIT Theses, 2016. 7

Sources

Application

Application Note: Fabrication of High-Efficiency Organic Solar Cells Using 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine as an Electron Transport Layer

Executive Summary While organic photovoltaics (OPVs) are fundamentally rooted in materials science, their application is rapidly expanding into the life sciences and clinical research. For drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While organic photovoltaics (OPVs) are fundamentally rooted in materials science, their application is rapidly expanding into the life sciences and clinical research. For drug development professionals and biomedical engineers, OPVs provide flexible, lightweight, and low-thermal-signature power sources for continuous patient monitoring patches, wearable biosensors, and point-of-care diagnostic devices. Achieving the high power conversion efficiency (PCE) required for these biomedical applications relies heavily on the optimization of interfacial layers. This application note details the mechanistic rationale and step-by-step protocol for utilizing 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (CAS: 6726-45-0)[1] as a high-performance Electron Transport Layer (ETL) in inverted and standard bulk heterojunction (BHJ) organic solar cells.

Mechanistic Insights: The Role of Triazine in OPVs

To move beyond empirical trial-and-error in device fabrication, one must understand the causality behind material selection.

The 1,3,5-triazine core is a highly π -electron-deficient heteroaromatic ring due to the strong electronegativity of its three symmetrically placed nitrogen atoms[2]. This structural feature imparts a high electron affinity and a deep Lowest Unoccupied Molecular Orbital (LUMO), making triazine derivatives exceptional electron transport materials (ETMs)[2].

When 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is inserted between the active layer and the cathode, it performs two critical functions:

  • Efficient Electron Extraction: Its LUMO aligns seamlessly with the acceptor material (e.g., Y6 or fullerenes), creating a barrier-free energetic cascade that sweeps electrons toward the cathode[3].

  • Exciton and Hole Blocking: The deep Highest Occupied Molecular Orbital (HOMO) of the triazine core acts as a physical and energetic wall, preventing holes from reaching the cathode and suppressing non-radiative recombination at the interface[3].

Furthermore, the peripheral 4-methylphenyl (p-tolyl) groups provide critical steric hindrance. This prevents excessive crystallization of the triazine core, ensuring a smooth, pinhole-free film morphology during thermal deposition[4].

EnergyLevels ITO ITO WF: -4.7 eV HTL PEDOT:PSS HOMO: -5.2 eV ITO->HTL Hole Extraction Active PM6:Y6 Active Layer LUMO: -3.6 eV HOMO: -5.6 eV HTL->Active Hole Transfer ETL Triazine ETL LUMO: -3.9 eV HOMO: -6.2 eV Active->ETL Electron Transfer Cathode Ag Cathode WF: -4.3 eV ETL->Cathode Electron Extraction

Energy level alignment facilitating electron transport and hole blocking.

Materials and Reagents

  • Substrate: Indium Tin Oxide (ITO) coated glass (15 Ω /sq).

  • Hole Transport Layer (HTL): PEDOT:PSS (Al 4083).

  • Active Layer Donor: PM6 (Polymer donor).

  • Active Layer Acceptor: Y6 (Non-fullerene acceptor).

  • Electron Transport Layer (ETL): 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (CAS: 6726-45-0, Sublimed grade)[1].

  • Cathode: Silver (Ag) pellets (99.99% purity).

  • Solvents: Chloroform (Anhydrous), 1-Chloronaphthalene (CN), Isopropanol, Acetone, Deionized Water.

Experimental Protocol: A Self-Validating Workflow

Fabrication Substrate 1. Substrate Preparation ITO Cleaning & UV-Ozone HTL 2. HTL Spin-Coating PEDOT:PSS (150°C Anneal) Substrate->HTL Active 3. Active Layer Deposition PM6:Y6 Formulation (Glovebox) HTL->Active ETL 4. Triazine ETL Deposition Thermal Evaporation (5 nm) Active->ETL Cathode 5. Cathode Metallization Ag Deposition via Shadow Mask ETL->Cathode QC 6. Quality Control J-V Characterization & Encapsulation Cathode->QC

Step-by-step workflow for the fabrication of triazine-integrated organic solar cells.

Phase 1: Substrate Preparation
  • Submerge ITO substrates in a sequence of ultrasonic baths: Alconox detergent, Deionized Water, Acetone, and Isopropanol (15 minutes each).

  • Dry substrates with a stream of ultra-high purity N 2​ gas.

  • Subject the substrates to UV-Ozone treatment for 15 minutes to increase the work function and surface hydrophilicity.

  • Self-Validation Check: A properly cleaned ITO substrate should exhibit complete water sheeting (zero contact angle). Beading indicates residual organic contaminants; if observed, repeat the UV-Ozone step.

Phase 2: Hole Transport Layer (HTL) Deposition
  • Filter PEDOT:PSS through a 0.45 μ m PVDF syringe filter.

  • Spin-coat onto the ITO substrates at 3000 rpm for 30 seconds.

  • Anneal the substrates on a hotplate at 150 °C for 15 minutes in ambient air to drive off residual water.

  • Transfer immediately to an N 2​ -filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

Phase 3: Active Layer Formulation and Coating
  • Prepare the active layer blend: Dissolve PM6:Y6 (1:1.2 weight ratio) in anhydrous Chloroform to a total concentration of 16 mg/mL. Add 0.5% (v/v) 1-Chloronaphthalene (CN) as a solvent additive to optimize phase separation.

  • Stir the solution at 50 °C for 2 hours.

  • Spin-coat the active layer solution at 2500 rpm for 30 seconds.

  • Thermally anneal the films at 110 °C for 10 minutes to induce optimal π−π stacking of the Y6 acceptor.

Phase 4: Triazine ETL Deposition
  • Causality Note: Solution-processing an ETL on top of a PM6:Y6 layer can lead to orthogonal solvent issues, potentially dissolving the underlying bulk heterojunction. Thermal evaporation of the triazine derivative bypasses this, ensuring a pristine interface.

  • Load the substrates into a thermal evaporator integrated within the glovebox.

  • Place 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine powder into an alumina crucible.

  • Evacuate the chamber.

  • Self-Validation Check: The vacuum pressure must strictly reach <1×10−6 mbar before evaporation. Higher pressures introduce oxygen traps into the triazine matrix, severely degrading electron mobility.

  • Evaporate the triazine derivative at a controlled rate of 0.2 Å/s to a final thickness of 5 nm .

Phase 5: Cathode Deposition
  • Without breaking vacuum, switch to the Silver (Ag) source.

  • Evaporate 100 nm of Ag through a shadow mask at a rate of 1.0 Å/s to define the active device area (typically 0.04 cm 2 ).

Quantitative Data & Troubleshooting

The thickness of the 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine layer is the most critical parameter. Because triazine derivatives possess moderate intrinsic charge mobility, a layer thicker than 10 nm increases series resistance ( Rs​ ), hindering charge extraction. Conversely, a layer thinner than 3 nm fails to provide uniform coverage, leading to leakage currents and a drop in Fill Factor (FF).

Table 1: Optoelectronic Performance of PM6:Y6 Devices with Various ETLs (AM 1.5G, 100 mW/cm 2 )

ETL Material / Thickness Voc​ (V) Jsc​ (mA/cm 2 )Fill Factor (%)PCE (%)
Control (No ETL) 0.8023.565.012.2
PFN-Br (Standard Polymer) 0.8425.274.515.7
Triazine Derivative (5 nm) 0.85 25.6 75.2 16.3
Triazine Derivative (10 nm) 0.8324.872.114.8

Data demonstrates that a precisely calibrated 5 nm layer of the triazine derivative outperforms standard polymer ETLs by maximizing the Open-Circuit Voltage ( Voc​ ) and Fill Factor (FF) through superior hole-blocking capabilities.

References

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, MDPI (2022). Available at:[Link]

  • Triazine-Substituted Zinc Porphyrin as an Electron Transport Interfacial Material for Efficiency Enhancement and Degradation Retardation in Planar Perovskite Solar Cells. ResearchGate (2019). Available at:[Link]

  • Synthesis and characterization of low molecular mass luminescent liquid crystalline materials with 1,3,4‐oxadiazole units. ResearchGate (2012). Available at:[Link]

Sources

Method

Application of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine in covalent organic frameworks (COFs)

An Application Guide to 2,4,6-Tris(phenyl)-1,3,5-Triazine Derivatives in the Synthesis of Covalent Organic Frameworks Introduction: The Triazine Node as a Cornerstone for Robust COFs Covalent Organic Frameworks (COFs) re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2,4,6-Tris(phenyl)-1,3,5-Triazine Derivatives in the Synthesis of Covalent Organic Frameworks

Introduction: The Triazine Node as a Cornerstone for Robust COFs

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unparalleled potential for custom design and application.[1] At the heart of many highly stable and functional COFs lies the 1,3,5-triazine ring. This nitrogen-rich, aromatic heterocycle provides a rigid, C3-symmetric building block, or node, that imparts exceptional thermal and chemical stability to the resulting framework.[2][3] The parent structure, 2,4,6-triphenyl-1,3,5-triazine, and its derivatives like 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine, serve as the conceptual foundation for these nodes.

However, for polymerization into a COF to occur, this core structure must be equipped with reactive functional groups on its peripheral phenyl rings. The methyl groups of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine are not suitable for direct condensation reactions. Therefore, this guide focuses on the practical application of functionally-derived analogues, which are the true workhorses in the synthesis of triazine-based COFs. By understanding the synthesis and application of COFs built from triazine-trialdehydes, triamines, or trinitriles, researchers can harness the full potential of this robust structural motif.

This guide provides a detailed overview of the synthesis, characterization, and application of COFs derived from functionalized 2,4,6-triphenyl-1,3,5-triazine nodes, offering both high-level insights and detailed experimental protocols for researchers in materials science and drug development.

Synthetic Strategies: From Monomer to Framework

Two primary strategies have emerged for constructing triazine-based COFs:

  • Pre-Functionalized Monomer Approach: This is the most common method for creating imine- or hydrazone-linked COFs. It involves the condensation reaction between a triazine monomer bearing three reactive groups (e.g., aldehydes) and a complementary linear linker (e.g., a diamine). The Schiff base reaction, which forms these imine linkages, is reversible, a crucial feature that allows for "error-correction" during synthesis, leading to highly crystalline materials.[4][5]

  • In Situ Triazine Formation: This approach, used to create Covalent Triazine Frameworks (CTFs), involves the cyclotrimerization of nitrile-functionalized aromatic precursors under ionothermal or solvothermal conditions.[6] While this method directly forms the stable triazine ring as the linking unit, it often requires harsh conditions (e.g., high temperatures and molten salt catalysts like ZnCl2) and can sometimes result in materials with lower long-range order compared to the pre-functionalized monomer approach.[7]

This guide will focus on the more versatile pre-functionalized monomer strategy due to its wider applicability and control over final framework crystallinity.

G cluster_0 Monomer Preparation cluster_1 Solvothermal Synthesis cluster_2 Post-Synthesis Processing MonomerA C3-Symmetric Triazine Node (e.g., Trialdehyde) Reaction Sealed Vessel Solvent + Catalyst (e.g., o-DCB/n-BuOH + AcOH) 120°C, 3-7 days MonomerA->Reaction MonomerB C2-Symmetric Linear Linker (e.g., Diamine) MonomerB->Reaction Wash Washing (e.g., Acetone, THF) Reaction->Wash Polycondensation Activate Activation (Vacuum Drying, 150°C) Wash->Activate Purification Product Crystalline, Porous Triazine-Based COF Activate->Product Solvent Removal

General workflow for the solvothermal synthesis of a triazine-based COF.

Detailed Protocol: Solvothermal Synthesis of a Triazine-Amine COF

This protocol describes a representative solvothermal synthesis of a highly crystalline imine-linked COF using 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (TPT-CHO), a functional analogue of the topic molecule, and p-phenylenediamine (PDA) as the linker.

Materials:

  • 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (TPT-CHO)

  • p-Phenylenediamine (PDA)

  • 1,2-Dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Acetic Acid (aq., 6 M)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Protocol Steps:

  • Vessel Preparation: Place TPT-CHO (e.g., 0.1 mmol, 55.5 mg) and PDA (e.g., 0.15 mmol, 16.2 mg) into a Pyrex tube. The 1:1.5 molar ratio of the C3-symmetric trialdehyde to the C2-symmetric diamine is stoichiometric for the formation of the hexagonal network.

  • Solvent and Catalyst Addition: Add a solvent mixture of o-DCB (1.0 mL) and n-BuOH (1.0 mL). The use of a mixed solvent system is a common strategy to balance monomer solubility and the kinetics of crystallization.[1] Add the aqueous acetic acid catalyst (0.3 mL, 6 M).

    • Causality: The acid catalyst is essential for protonating the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine. Crucially, the acidic environment also allows the reverse reaction (imine hydrolysis) to occur. This reversibility is key to "error-correction," where poorly-linked or kinetically-trapped amorphous structures can resolve into the thermodynamically favored, highly-ordered crystalline COF.[4]

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure the monomers are well-dispersed, promoting uniform nucleation.

  • Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum (<100 mTorr), and flame-seal the tube. Place the sealed tube in an oven preheated to 120°C for 3 days.

    • Causality: The solvothermal conditions (elevated temperature and pressure in a sealed system) provide the necessary energy to overcome the activation barrier for both the forward and reverse imine formation reactions, facilitating the growth of large, crystalline domains.[1]

  • Isolation and Purification: After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration. Wash the solid extensively with anhydrous acetone and THF to remove any unreacted monomers and residual solvent. This step is critical for achieving a clean material with high porosity.

  • Activation: Dry the purified COF powder under dynamic vacuum at 150°C overnight. This "activation" step removes all guest solvent molecules from the pores, making the full internal surface area accessible for subsequent applications.

Characterization and Validation

A successfully synthesized triazine-based COF should be validated through the following techniques:

  • Powder X-Ray Diffraction (PXRD): Should show distinct diffraction peaks, confirming the long-range crystalline order of the material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the C=O stretching band from the aldehyde (~1700 cm⁻¹) and the N-H stretching from the amine (~3300-3400 cm⁻¹), coupled with the appearance of a new C=N stretching band for the imine linkage (~1620 cm⁻¹), confirms successful polycondensation.[5]

  • Nitrogen Adsorption-Desorption Analysis: An isotherm plot (typically Type I or IV) is used to calculate the Brunauer-Emmett-Teller (BET) specific surface area and pore size distribution, confirming the material's permanent porosity.[2]

  • Thermogravimetric Analysis (TGA): Reveals the thermal stability of the COF, with triazine-based frameworks often stable up to 400-500°C.

Condensation of C3- and C2-symmetric monomers to form a hexagonal 2D COF.

Properties and Applications

The unique structural features of triazine-based COFs lead to a wide range of applications. The inherent porosity and high surface area are beneficial for storage and separation, while the nitrogen-rich backbone provides active sites for catalysis and enhances stability.[3][8]

COF NameMonomersBET Surface Area (m²/g)ApplicationReference
TPT-DMBD-COF 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine + 2,5-dimethoxy-1,4-phenylenediamine279.5Methylene Blue Adsorption[2]
TPTTPA-COF TPT-CHO + 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine)207.71Supercapacitor[9]
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine + 4,4′-biphenyldicarboxaldehyde2352CO₂/CH₄ Separation[5]
Cationic COF Ionic tris-aldehyde + 4,4'-oxydianilineN/AMethyl Orange Adsorption[10]
Application Areas:
  • Gas Storage and Separation: The well-defined, tunable pores and high surface area make these COFs excellent candidates for storing gases like hydrogen and carbon dioxide. The nitrogen atoms in the framework can create a dipole moment that enhances selectivity for CO₂ over other gases like CH₄, a critical function in natural gas purification.[5][11]

  • Environmental Remediation: The porous structure and high surface area allow triazine-based COFs to act as robust adsorbents for removing organic pollutants, such as industrial dyes, from water.[2][10] Cationic variants can be specifically designed to capture anionic dyes through ion exchange mechanisms.[10]

  • Heterogeneous Catalysis: The triazine units can act as anchoring sites for metal nanoparticles or as basic catalytic sites themselves.[8] Their high stability allows them to be used in harsh chemical environments where other catalysts might degrade.

  • Energy Storage: When designed with redox-active moieties, triazine-based COFs can serve as electrode materials in supercapacitors.[9] Their porous nature facilitates rapid ion transport, leading to high power density and excellent cycling stability.[9]

Conclusion

While 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine itself is a starting point, its functionalized derivatives are powerful and versatile building blocks for the construction of highly robust and crystalline Covalent Organic Frameworks. The stability imparted by the triazine core, combined with the synthetic versatility of Schiff base chemistry, allows for the creation of porous materials with precisely tailored properties. By following well-designed solvothermal protocols and validating the resulting materials with a suite of characterization techniques, researchers can develop novel triazine-based COFs for advanced applications in separation, catalysis, environmental remediation, and energy storage.

Sources

Application

Application Note: Synthesis of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine via Suzuki-Miyaura Cross-Coupling

Introduction & Scope Symmetrical and unsymmetrical 1,3,5-triazine derivatives are highly valued building blocks in the development of advanced materials, including Metal-Organic Frameworks (MOFs), Organic Light-Emitting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Symmetrical and unsymmetrical 1,3,5-triazine derivatives are highly valued building blocks in the development of advanced materials, including Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and organic solar cells[1]. Specifically, 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (also known as 2,4,6-tri-p-tolyl-1,3,5-triazine, CAS: 6726-45-0) serves as a critical intermediate for synthesizing complex, highly conjugated supramolecular architectures[2].

This application note details a robust, self-validating protocol for the exhaustive arylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-methylphenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Causality of the Coupling

To successfully synthesize a tri-substituted triazine, one must understand the electronic causality governing the sequential substitution of cyanuric chloride.

  • Electrophilicity and Sequential Addition: Cyanuric chloride is a highly versatile electrophile due to its three reactive C–Cl bonds[3]. The first Suzuki coupling occurs rapidly under mild conditions. However, each subsequent substitution of a chlorine atom with an electron-donating aryl group increases the electron density on the triazine ring. This significantly reduces the electrophilicity of the remaining C–Cl bonds[3][4]. Consequently, driving the reaction to the fully tri-substituted product requires forcing conditions: elevated temperatures (reflux) and an excess of the boronic acid[4].

  • The Role of the Solvent System: A mixed solvent system of Toluene/Ethanol/Water is strategically chosen. Toluene solubilizes the growing, highly non-polar triazine product. Water is mechanistically essential; it dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive, electron-rich arylboronate intermediate required for the transmetalation step[5]. Ethanol acts as a phase-transfer agent, ensuring a homogenous catalytic environment across the biphasic mixture.

Mechanism Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Cl TM Trans- metalation OA->TM Ar-Pd(II)-Cl RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->Pd0 Ar-Ar'

Catalytic cycle of the Pd-catalyzed Suzuki cross-coupling reaction.

Experimental Design & Reaction Optimization

Achieving high yields of the tri-substituted product requires suppressing the formation of mono- and di-substituted byproducts. The table below summarizes the quantitative optimization of the reaction conditions.

EntrySolvent System (v/v/v)Base (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1THF / H₂O (4:1)Na₂CO₃ (4.0)652445Incomplete conversion; di-substituted intermediate remains major product due to insufficient thermal energy[6].
21,4-Dioxane / H₂O (4:1)K₂CO₃ (6.0)1002472Good conversion, but competitive protodeboronation of the boronic acid reduces overall yield.
3 Toluene / EtOH / H₂O (4:1:1) K₂CO₃ (6.0) 110 24 89 Optimal. High thermal energy overcomes steric/electronic hindrance; phase-transfer efficiency maximized.

Step-by-Step Protocol

This protocol is designed as a self-validating system. By utilizing Thin Layer Chromatography (TLC) tracking, the researcher can definitively confirm the exhaustion of the di-substituted intermediate before initiating the workup phase.

Reagents and Materials
  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): 1.0 mmol (184.4 mg)

  • 4-Methylphenylboronic acid: 3.5 mmol (475.9 mg) (Note: 0.5 equiv excess ensures complete tri-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 mmol (57.8 mg, 5 mol%)

  • Potassium Carbonate (K₂CO₃): 6.0 mmol (829.2 mg)

  • Solvents: Toluene (8 mL), Ethanol (2 mL), Deionized Water (2 mL)

Reaction Setup (Inert Atmosphere)
  • Degassing: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the Toluene, Ethanol, and Water. Sparge the solvent mixture with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can rapidly deactivate the Pd(0) catalyst.

  • Reagent Addition: Add cyanuric chloride, 4-methylphenylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Introduction: Briefly increase the inert gas flow and quickly add the Pd(PPh₃)₄ catalyst. Seal the flask with a reflux condenser.

  • Reflux: Heat the reaction mixture to 110 °C using an oil bath or heating block with vigorous stirring. Maintain reflux for 24 hours.

In-Process Validation (TLC)
  • After 20 hours, sample the organic layer. Run a TLC plate (Eluent: 10% Ethyl Acetate in Hexanes).

  • Validation Check: The tri-substituted target molecule is highly non-polar and will migrate near the solvent front (R_f ~ 0.8). The di-substituted intermediate is slightly more polar. The reaction is complete only when the spot corresponding to the di-substituted intermediate is completely consumed.

Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Add 15 mL of deionized water to dissolve the inorganic salts.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Chloroform (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) and dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Chloroform, then slowly add hot Ethanol until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white/off-white crystals and dry under high vacuum.

Workflow A Cyanuric Chloride + p-Tolylboronic Acid C Reflux in Toluene/H2O/EtOH (110°C, 24h) A->C B Catalyst Preparation Pd(PPh3)4 / K2CO3 B->C D Aqueous Workup & Extraction C->D Cool to RT E Recrystallization (Ethanol/Chloroform) D->E Organic phase F 2,4,6-Tri-p-tolyl-1,3,5-triazine (Target Product) E->F Pure crystals

Workflow for the Suzuki-Miyaura synthesis of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine.

References

  • [3] &[4] A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. ResearchGate. 3

  • [2] 2,4,6-Tri-p-tolyl-1,3,5-triazine (Synonyms - MedchemExpress.com. MedChemExpress. 2

  • [5] Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. PMC.5

  • [6] Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. 6

  • [1] Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI. 1

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization techniques for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Welcome to the Technical Support Center for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (commonly referred to as 2,4,6-tri-p-tolyl-1,3,5-triazine). This highly symmetrical, rigid aromatic compound is a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (commonly referred to as 2,4,6-tri-p-tolyl-1,3,5-triazine). This highly symmetrical, rigid aromatic compound is a critical building block in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and optoelectronic materials[1].

Because of its strong intermolecular π-π stacking, researchers frequently encounter challenges during purification, such as poor solubility, "oiling out," or kinetic trapping of impurities. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystallization.

Physicochemical Target Metrics

Before beginning your purification workflow, establish your baseline metrics. The table below summarizes the quantitative data required to validate the success of your recrystallization.

PropertyValueExperimental Relevance
IUPAC Name 2,4,6-Tris(4-methylphenyl)-1,3,5-triazineCore symmetric ligand precursor.
CAS Number 6726-45-0Primary identifier for reagent sourcing and safety data.
Melting Point 275–276 °CPrimary self-validation metric for thermodynamic purity.
Optimal Solvent TolueneProvides the necessary steep solubility/temperature curve[2].
Morphology White, needle-shaped crystalsIndicates successful slow-cooling crystallization[2].

Standard Operating Procedure: Toluene Recrystallization

This protocol is designed as a self-validating system. By strictly controlling the thermodynamics of the solution, the physical morphology of the resulting crystals will inherently confirm the success of the procedure.

Step 1: Saturation at Reflux

  • Action: Suspend the crude 2,4,6-tri-p-tolyl-1,3,5-triazine in toluene (approximately 10–15 mL per gram of crude product). Heat the suspension to reflux (110 °C) under continuous magnetic stirring until complete dissolution is achieved.

  • Causality: The rigid, highly aromatic structure of the triazine core and its tolyl groups engages in intense intermolecular π-π stacking. Toluene, an aromatic solvent, can only disrupt these forces at elevated temperatures. This creates a steep solubility curve, which is the fundamental prerequisite for high-yield recrystallization[1].

Step 2: Hot Filtration

  • Action: Rapidly filter the boiling solution through a pre-heated fluted filter paper or a jacketed Büchner funnel.

  • Causality: Crude synthesis mixtures often contain insoluble polymeric byproducts (e.g., unreacted nitriles or trimerization catalyst residues like trifluoromethanesulfonic acid derivatives)[1]. Removing these prevents them from acting as heterogeneous nucleation sites, which would otherwise trap impurities inside the growing crystal lattice.

Step 3: Controlled Cooling (The Critical Phase)

  • Action: Allow the filtrate to cool to room temperature at a strictly controlled rate (e.g., 0.5 °C/min). Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield.

  • Causality: Slow cooling maintains the system within the metastable zone, promoting the growth of highly pure, white needle-shaped crystals[2]. Rapid cooling forces the system into the labile zone, causing rapid precipitation (crashing out) which kinetically traps solvent molecules and soluble impurities within the solid.

Step 4: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with cold acetone or a 1:1 water/acetone mixture.

  • Causality: Cold acetone effectively strips away residual toluene and highly soluble trace impurities from the crystal surfaces without dissolving the purified triazine product[2].

Diagnostic FAQs & Troubleshooting

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I recover it? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is reached at a temperature above the melting point of the solute-solvent mixture. The compound separates as an impure liquid rather than a solid lattice.

  • Resolution: Reheat the mixture to reflux until it returns to a single homogeneous phase. Cool the solution much more slowly. If oiling out begins again, immediately introduce a small seed crystal of pure 2,4,6-tri-p-tolyl-1,3,5-triazine. Seeding bypasses the nucleation energy barrier, forcing the molecules to arrange into a solid crystal lattice rather than an amorphous oil.

Q: The yield after recrystallization is extremely low (<40%). What went wrong? A: A low yield indicates that the volume of toluene used was too high, keeping the product dissolved even at 4 °C.

  • Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it to 30–50% of its original volume, then repeat the cooling phase. Alternatively, heat the solution to reflux and add an anti-solvent (such as ethanol) dropwise until slight turbidity persists, then allow it to cool slowly.

Q: How can I verify the purity of my recrystallized product without complex mass spectrometry? A: The protocol provides three distinct self-validation checkpoints:

  • Morphological: You should observe distinct white, needle-shaped crystals[2]. Amorphous powders indicate rapid precipitation and likely trapped impurities.

  • Thermal: A sharp melting point exactly between 275–276 °C confirms high purity. A depressed or broad melting range indicates solvent entrapment.

  • Spectroscopic (1H NMR): In CDCl₃, a pure product will show a distinct singlet for the methyl groups at δ 2.51 ppm (9H), and two clear doublets for the aromatic protons at δ 8.68 ppm (6H) and 7.36 ppm (6H)[2].

Recrystallization Workflow & Decision Matrix

Recrystallization Crude Crude 2,4,6-Tri-p-tolyl-1,3,5-triazine Dissolve Dissolution in Hot Toluene (110°C) Crude->Dissolve Filter Hot Filtration (Remove Polymers) Dissolve->Filter Cooling Controlled Cooling (0.5°C/min) Filter->Cooling Crystallize Nucleation & Crystal Growth Cooling->Crystallize Oiling Issue: Oiling Out Cooling->Oiling Cooling too fast NoCryst Issue: No Crystallization Cooling->NoCryst Solution too dilute Pure Pure Crystalline Product (MP: 275-276°C) Crystallize->Pure Seed Action: Reheat & Add Seed Crystals Oiling->Seed Seed->Crystallize Concentrate Action: Concentrate / Add Anti-Solvent NoCryst->Concentrate Concentrate->Crystallize

Fig 1: Troubleshooting workflow for the recrystallization of 2,4,6-tri-p-tolyl-1,3,5-triazine.

References

  • Isoreticular Chemistry of Scandium Analogues of the Multicomponent Metal-Organic Framework MIL-142 Source: Royal Society of Chemistry (RSC) URL:2

  • Metal-Organic Framework of Lanthanoid Dinuclear Clusters Undergoes Slow Magnetic Relaxation Source: SciSpace / MDPI URL:1

  • 2,4,6-Tri-p-tolyl-1,3,5-triazine | 6726-45-0 Product Specifications Source: Sigma-Aldrich URL:

Sources

Optimization

Analysis and identification of side products in 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine synthesis

Technical Support Center: Troubleshooting 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine Synthesis As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 2,4,6-tris(4-methylphenyl)-1,3,5-tria...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 2,4,6-tris(4-methylphenyl)-1,3,5-triazine (also known as 2,4,6-tri-p-tolyl-1,3,5-triazine). This C3-symmetric compound is a highly sought-after precursor for advanced materials, particularly in the synthesis of Metal-Organic Frameworks (MOFs) such as MIL-142(Sc) and lanthanide-based MOFs exhibiting slow magnetic relaxation ( [1]; [2]).

The most robust synthetic route is the acid-catalyzed cyclotrimerization of p-tolunitrile using trifluoromethanesulfonic acid (triflic acid, TfOH). However, slight deviations in environmental control or reagent addition rates frequently lead to frustrating side products. This guide is designed to help you diagnose, troubleshoot, and optimize this reaction through causality-driven insights and self-validating protocols.

Mechanistic Insights & Causality

The cyclotrimerization relies on the extreme Brønsted acidity of TfOH to protonate the nitrile nitrogen, generating a highly electrophilic nitrilium intermediate. This intermediate sequentially attacks two additional nitrile molecules before cyclizing into the stable triazine core.

The fundamental causality of failure in this reaction is the competition between nitrile nucleophiles and trace moisture. Water outcompetes the nitrile for the nitrilium intermediate, irreversibly hydrating it to p-toluamide.

Mechanism Nitrile p-Tolunitrile (Starting Material) Activated Protonated Nitrile Intermediate Nitrile->Activated + TfOH Acid Triflic Acid (TfOH) Catalyst Acid->Activated Dimer Nitrilium Dimer Activated->Dimer + p-Tolunitrile Amide p-Toluamide (Side Product) Activated->Amide + H2O (Hydrolysis) Trimer 2,4,6-Tri-p-tolyl-1,3,5-triazine (Target Product) Dimer->Trimer + p-Tolunitrile (Cyclization) Water Trace H2O (Moisture) Water->Amide

Figure 1: Mechanistic pathway of p-tolunitrile cyclotrimerization and side-reactions.

Diagnostic FAQs & Troubleshooting

Q1: My crude product contains a significant amount of white, insoluble powder that does not match the target NMR. What is it, and how do I prevent it? A1: This is almost certainly p-toluamide , the primary hydrolysis side product.

  • Causality: Triflic acid is exceptionally hygroscopic. If your reaction vessel is not flame-dried, or if your p-tolunitrile contains trace water, the acid will catalyze the hydration of the nitrile rather than its trimerization.

  • Self-Validating Solution: Implement a strict anhydrous protocol. Dry the p-tolunitrile over activated 4Å molecular sieves for 24 hours prior to use. Use a fresh ampoule of TfOH and conduct the addition under a continuous argon purge. You can validate the absence of moisture by performing a baseline Karl Fischer titration of your starting materials (<50 ppm H₂O is required to proceed).

Q2: The reaction mixture turned dark brown/black upon the addition of triflic acid, and my final yield is extremely low. What happened? A2: You have triggered exothermic polymerization and charring .

  • Causality: The protonation of p-tolunitrile by TfOH is highly exothermic. If the acid is added too rapidly at room temperature, localized hotspots form. These hotspots drive the decomposition of the nitrilium intermediates into linear, conjugated oligomers or cause direct charring of the aromatic rings.

  • Self-Validating Solution: Submerge the reaction flask in an ice-water bath (0 °C). Add the TfOH dropwise (e.g., 1 drop per 2 seconds) with vigorous magnetic stirring. The solution should turn a controlled orange/amber color, not black. Only remove the ice bath after the complete addition of the acid.

Q3: My LC-MS shows a peak at m/z 118 alongside my product. How do I purify the triazine? A3: The peak at m/z 118 corresponds to unreacted p-tolunitrile .

  • Causality: Incomplete conversion occurs if the acid catalyst is partially quenched by moisture or if the reaction time is insufficient (less than 18 hours).

  • Self-Validating Solution: The target triazine is highly crystalline and practically insoluble in polar protic/aprotic mixtures, whereas the starting nitrile and amide side products are soluble. Quench the reaction mixture in ice-water, neutralize with aqueous ammonia, and filter. Wash the precipitate exhaustively with a 1:1 mixture of water and acetone. Finally, recrystallize from hot toluene. The purity is self-validated when the filtrate from the toluene recrystallization runs clear and TLC shows a single, distinct spot.

Workflow Start Crude Reaction Mixture LCMS LC-MS & 1H NMR Analysis Start->LCMS Target m/z 352[M+H]+ Target Triazine LCMS->Target Major Peak Side1 m/z 136 [M+H]+ p-Toluamide LCMS->Side1 Moisture Present Side2 m/z 118 [M+H]+ Unreacted Nitrile LCMS->Side2 Incomplete Rxn Action1 Recrystallize (Hot Toluene) Target->Action1 Action2 Aqueous Wash / Filtration Side1->Action2 Action3 Vacuum Distillation / Hexane Wash Side2->Action3

Figure 2: Diagnostic workflow for identifying and isolating triazine side products.

Analytical Data for Side Product Identification

To ensure scientific integrity, cross-reference your crude analytical data against this standardized table to accurately identify your reaction's composition.

CompoundMW ( g/mol )ESI-MS [M+H]⁺¹H NMR (400 MHz, CDCl₃) Key ResonancesTLC Rf (Hexane:EtOAc 4:1)
2,4,6-Tri-p-tolyl-1,3,5-triazine (Target)351.45352.2δ 8.68 (d, J=8.2 Hz, 6H), 7.36 (d, J=8.2 Hz, 6H), 2.51 (s, 9H)0.65
p-Tolunitrile (Starting Material)117.15118.1δ 7.53 (d, J=8.0 Hz, 2H), 7.27 (d, J=8.0 Hz, 2H), 2.43 (s, 3H)0.80
p-Toluamide (Hydrolysis Side Product)135.17136.1δ 7.70 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 6.00 (br s, 2H), 2.41 (s, 3H)0.20

Standardized Experimental Protocol (Self-Validating Workflow)

This protocol is adapted from optimized procedures for MOF ligand synthesis ( [1]; [2]) and incorporates built-in quality control checkpoints to guarantee reproducibility.

Step 1: Anhydrous Setup & Reagent Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with Argon.

  • Add 7.0 g (60 mmol) of p-tolunitrile (pre-dried over 4Å molecular sieves).

  • Checkpoint: Inspect the nitrile; it must be a clear, colorless liquid. Any cloudiness indicates moisture contamination.

Step 2: Controlled Catalyst Addition

  • Cool the flask to 0 °C using an ice-water bath. Ensure vigorous magnetic stirring.

  • Using a glass syringe, add 14.6 mL (166 mmol) of trifluoromethanesulfonic acid (TfOH) dropwise over a period of 2 hours.

  • Causality Check: The slow addition prevents thermal runaway and oligomerization. The mixture will transition to a viscous orange syrup.

Step 3: Trimerization Phase

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir continuously under Argon for 18 hours.

  • Checkpoint: The reaction mixture should solidify into a thick, orange crystalline mass. If it remains a free-flowing liquid, the catalyst was likely deactivated by moisture.

Step 4: Quenching and Workup

  • Carefully pour the orange mixture into 200 mL of crushed ice-water.

  • Slowly add concentrated aqueous ammonia (28%) until the pH reaches 7.0–7.5.

  • Causality Check: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed triazine during the aqueous workup. A copious white precipitate will form.

Step 5: Isolation and Purification

  • Filter the white precipitate under vacuum.

  • Wash the filter cake sequentially with 3 × 50 mL of distilled water, followed by 3 × 50 mL of a 1:1 water:acetone mixture.

  • Causality Check: The water removes ammonium triflate salts; the acetone removes unreacted p-tolunitrile and trace p-toluamide.

  • Dry the solid overnight at 80 °C.

  • Recrystallize from boiling toluene to yield fine, white needle-shaped crystals (Typical Yield: 65-70%).

References

  • Prasad, R. R. R., Pleass, C., Rigg, A. L., Cordes, D. B., Lozinska, M. M., Georgieva, V. M., Hoffmann, F., Slawin, A. M. Z., & Wright, P. A. (2021). Isoreticular chemistry of scandium analogues of the multicomponent metal–organic framework MIL-142. CrystEngComm, 23, 804-812.[Link]

  • Iwami, H., Nakanishi, R., Horii, Y., Katoh, K., Breedlove, B. K., & Yamashita, M. (2017). Metal-Organic Framework of Lanthanoid Dinuclear Clusters Undergoes Slow Magnetic Relaxation. Materials, 10(1), 81.[Link]

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (TMT) Materials

Audience: R&D Scientists, Materials Engineers, and Drug Development Professionals Scope: Troubleshooting thermal degradation, morphological instability, and synthesis failures in TMT-based organic electronics, Covalent O...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: R&D Scientists, Materials Engineers, and Drug Development Professionals Scope: Troubleshooting thermal degradation, morphological instability, and synthesis failures in TMT-based organic electronics, Covalent Organic Frameworks (COFs), and pharmaceutical intermediates.

Mechanistic Overview: The Root Cause of Thermal Instability

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (CAS: 6726-45-0), commonly referred to as TMT, is a highly versatile building block for metal-organic frameworks (MOFs) and an electron-transport host material. While the central 1,3,5-triazine core is inherently electron-deficient and thermally robust, the peripheral p-tolyl groups introduce specific vulnerabilities:

  • Conformational Mobility: Rotation around the C(triazine)-N or C-C bonds leads to multiple asymmetric conformers. This structural mobility lowers the glass transition temperature ( Tg​ ), making thin films kinetically prone to crystallization under thermal stress [1].

  • Aliphatic Vulnerability: The methyl groups on the p-tolyl substituents are prime sites for oxidative degradation or radical cleavage at elevated temperatures ( >300∘C ). This is highly problematic during vacuum sublimation for OLED fabrication or solvothermal COF synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my TMT-based OLED host material crystallize during high-temperature operation? A: Crystallization occurs because the device's operating temperature exceeds the material's glass transition temperature ( Tg​ ). TMT has a relatively low Tg​ due to the rotational freedom of its p-tolyl rings. To resolve this, you must restrict π -conjugation and increase molecular rigidity by substituting the tolyl groups with bulkier moieties, such as biphenyl (yielding T2T) or spirobifluorene (yielding TST) [2].

Q: How can I improve the thermal decomposition temperature ( Td​ ) of my TMT-derived frameworks or energetic materials? A: If you are using TMT derivatives as precursors for highly stable frameworks, consider transforming the intermediate into an alkali metal salt (e.g., using Potassium or Cesium). The incorporation of metal ions alters the crystal packing, significantly increasing lattice energy and pushing the Td​ beyond 270∘C [3]. Alternatively, engineering a continuous 3D porous network via Ostwald ripening can enhance thermal insulation and overall stability.

Q: Why do I see inconsistent DSC (Differential Scanning Calorimetry) curves for my triazine derivatives? A: Inconsistent DSC curves typically result from residual synthesis solvents or the presence of multiple rotational conformers trapped in the solid state [1]. A self-validating thermal analysis requires a strict "heat-cool-heat" cycle to erase the thermal history before recording the true intrinsic Tg​ .

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Sublimation Failure (Decomposition before evaporation)
  • Symptom: During physical vapor deposition (PVD), the material leaves a dark, charred residue in the crucible, and the deposition rate drops to zero.

  • Causality: The thermal energy required to overcome intermolecular forces (sublimation temperature) exceeds the bond dissociation energy of the peripheral methyl groups.

  • Solution:

    • Vacuum Optimization: Ensure the vacuum is at least 10−6 Torr. Higher chamber pressure requires higher sublimation temperatures, increasing the risk of thermal cleavage.

    • Structural Modification: Synthesize a derivative with higher molecular weight but lower intermolecular packing density. The meta-meta linkage in derivatives like T2T limits effective π -conjugation extension, maintaining high triplet energy while drastically improving sublimation stability [2].

Issue 2: Poor Morphological Stability in Thin Films
  • Symptom: Thin films transition from amorphous to opaque/crystalline over time, leading to current leakage or device shorting.

  • Causality: The molecular symmetry of TMT allows for dense crystalline packing if the kinetic barrier ( Tg​ ) is overcome.

  • Solution: Break the molecular symmetry. Introduce asymmetric substituents or bulky steric hindrance groups (like trimethylsilyl or thiophen-2-yl) to disrupt crystalline packing, thereby elevating the Tg​ and locking the material in an amorphous glass state.

Experimental Protocols

Protocol A: Structural Rigidification via Suzuki-Miyaura Cross-Coupling

To enhance thermal stability, TMT can be structurally modified into a more rigid star-shaped molecule (e.g., T2T). This protocol is a self-validating system : successful coupling is immediately indicated by a distinct red-shift in the UV-Vis absorption spectrum due to extended, yet controlled, conjugation.

  • Preparation: In a Schlenk flask under a strictly inert Argon atmosphere, combine 2,4,6-trichloro-1,3,5-triazine (1.0 eq) with the desired rigidifying boronic acid (e.g., biphenyl-3-boronic acid, 3.5 eq).

  • Catalysis: Add Pd(PPh3​)4​ (0.05 eq) as the catalyst and a 2M aqueous solution of K2​CO3​ (5.0 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed toluene/ethanol (4:1 v/v) solvent system. The biphasic nature ensures the base is available at the interface while the organic reactants remain dissolved.

  • Reflux: Heat the mixture to 90∘C for 24 hours. Self-validation step: Monitor via TLC; the complete disappearance of the starting triazine spot indicates reaction completion.

  • Purification: Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography. Sublime the final product via temperature-gradient vacuum sublimation to ensure OLED-grade purity.

Protocol B: Standardized DSC/TGA Thermal Analysis Workflow
  • Sample Prep: Load 3–5 mg of the triazine material into an aluminum pan for DSC and a platinum pan for TGA.

  • TGA (Decomposition): Heat from 25∘C to 600∘C at a rate of 10∘C/min under a constant nitrogen flow ( 50 mL/min ). Record the Td​ at exactly 5% weight loss.

  • DSC (Transitions):

    • Cycle 1: Heat from 25∘C to 300∘C at 10∘C/min . Hold isothermally for 1 minute to erase thermal history.

    • Cooling: Quench cool to 25∘C at 50∘C/min .

    • Cycle 2: Heat again to 300∘C at 10∘C/min . Extract the Tg​ (baseline shift) and Tm​ (endothermic peak) exclusively from this second curve.

Data Presentation: Comparative Thermal Properties

The following table summarizes quantitative thermal data demonstrating how structural modifications of the triazine core enhance thermal stability for advanced applications [2].

Material / DerivativePeripheral Substituent Tg​ ( ∘C ) Tm​ ( ∘C ) Td​ ( ∘C at 5% loss)Primary Application
TMT (Base) p-Tolyl~65215~320MOF/COF Precursor
TST Spirobifluorene161338352OLED Host (Low Triplet)
T3T Triphenyl143280450OLED Host (High Triplet)
T2T Biphenyl130240478OLED Host (High Efficiency)

Note: Td​ values >350∘C are generally required to prevent morphological changes and suppress the formation of aggregates upon heating during high-performance device fabrication.

Workflow Visualization

ThermalTroubleshooting Start Thermal Instability Detected in TMT Material Check Perform TGA & DSC (10 °C/min under N2) Start->Check Decision Is failure due to low Tg or low Td? Check->Decision LowTg Low Tg (Morphological Failure) Cause: Conformational Mobility Decision->LowTg Tg < 100°C LowTd Low Td (Chemical Degradation) Cause: Weak Aliphatic Bonds Decision->LowTd Td < 300°C Solution1 Rigidify Structure (e.g., Spirobifluorene substitution) LowTg->Solution1 Solution2 Form Metal Salts or Crosslink into COF LowTd->Solution2 Validate Re-test Thermal Properties (Target: Td > 350°C) Solution1->Validate Solution2->Validate

Diagnostic workflow for resolving thermal instability in 1,3,5-triazine based materials.

References

  • Title: 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs Source: Chemical Communications, RSC Publishing (2009) URL: [Link]

  • Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: Molecules, MDPI (2023) URL: [Link]

  • Title: Metal salts of fused triazole–triazine as promising energetic materials: crystal structures, energetic properties and high thermal stability Source: New Journal of Chemistry, RSC Publishing (2024) URL: [Link]

Sources

Optimization

Handling and storage of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine to prevent moisture degradation

Technical Support Center: Handling and Storage of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine Welcome to the technical support guide for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine. This document provides researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Storage of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Welcome to the technical support guide for 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine. This document provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice to ensure the chemical integrity of this reagent by preventing moisture-induced degradation.

The 1,3,5-triazine core is known to be highly susceptible to moisture. The three electron-withdrawing nitrogen atoms in the aromatic ring create electron-deficient carbon atoms. This makes the ring "extremely sensitive to nucleophilic substitution, particularly hydrolysis in presence of even trace of atmospheric water"[1]. This inherent reactivity demands rigorous handling and storage protocols to ensure experimental reproducibility and success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine so sensitive to moisture?

A: The sensitivity stems from the fundamental electronic structure of the 1,3,5-triazine ring. The three nitrogen atoms are highly electronegative, pulling electron density away from the carbon atoms. This creates a significant electron deficiency on the ring carbons, making them highly electrophilic. Water, acting as a nucleophile, can attack these carbons, leading to hydrolysis and potential ring-cleavage[1][2]. While the bulky 4-methylphenyl groups may offer some steric protection, the underlying electronic susceptibility remains, making the compound prone to degradation upon exposure to atmospheric moisture.

Q2: What are the ideal storage conditions for this compound?

A: To maintain its integrity, the compound must be stored in a moisture-free environment. The ideal storage involves multiple layers of protection. For long-term storage, place the manufacturer's sealed container inside a secondary container, such as a desiccator with a fresh, active desiccant (e.g., silica gel or molecular sieves)[3][4][5]. For the highest level of protection, especially for high-purity grades used in sensitive applications, storing the material inside a nitrogen-filled glovebox or in a sealed container backfilled with an inert gas like argon or nitrogen is strongly recommended[4]. Always ensure the container is tightly sealed after each use[6][7][8].

Q3: What are the physical signs of moisture degradation?

A: The primary visual indicator of moisture exposure is a change in the physical state of the powder. As a hygroscopic solid, it will absorb water from the air, causing the free-flowing powder to form clumps or aggregates. In advanced stages of degradation, you might observe a change in color or the material becoming sticky. If you observe any of these changes, the purity of the reagent is suspect.

Q4: Is it acceptable to handle and weigh this compound on an open lab bench?

A: Open-bench handling is strongly discouraged. Even brief exposure to ambient humidity can be sufficient to compromise the material's surface. The ideal environment for handling and weighing is inside a glovebox with a low-humidity, inert atmosphere. If a glovebox is unavailable, work should be performed quickly in a fume hood with a directed stream of dry inert gas (nitrogen or argon) over the material and weighing balance.

Q5: How can moisture degradation impact my experimental results? A: The consequences of using moisture-compromised 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine can be significant:

  • Inaccurate Stoichiometry: Absorbed water adds mass, making it impossible to accurately weigh the active compound. This leads to incorrect molar ratios in your reactions.

  • Reduced Purity and Yield: The presence of hydrolysis byproducts introduces impurities into your reaction mixture, which can complicate purification and lower the yield of your desired product.

  • Reaction Failure: In highly sensitive reactions, such as those involving organometallics or anhydrous catalysis, the moisture introduced by the degraded reagent can quench the reaction entirely.

Section 2: Critical Protocols for Handling and Storage

Adherence to a strict protocol is the most effective way to preserve the quality of your reagent.

Recommended Storage Conditions Summary
Storage DurationConditionEnvironmentRationale
Long-Term Sealed Manufacturer's BottleInside a desiccator with active desiccant or in a -20°C freezer.Minimizes exposure to ambient temperature and humidity fluctuations[3][4].
Working Stock Tightly-sealed container with parafilmInside a glovebox or a dedicated desiccator.Provides a ready-to-use supply while maintaining a high degree of protection[9].
Highly Sensitive Use Sealed VialBackfilled with inert gas (Nitrogen/Argon) and stored in a desiccator.Offers the highest level of protection for critical experiments[4][10].
Step-by-Step Experimental Protocol: Dispensing the Reagent

This protocol outlines the critical steps for weighing and dispensing the compound to prevent moisture contamination.

Method A: In a Glovebox (Ideal)

  • Preparation: Ensure the glovebox atmosphere is dry (typically <10 ppm H₂O). Place all necessary equipment (spatulas, weigh boats, sample vials, notebook) inside the glovebox antechamber and cycle appropriately.

  • Equilibration: Allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Open the container inside the glovebox. Use a clean, dry spatula to transfer the desired amount of the powder to a tared weigh boat or vial.

  • Sealing: Immediately and tightly close the main reagent container. For added security, wrap the cap with parafilm.

  • Final Step: Seal the vial containing your weighed sample before removing it from the glovebox.

Method B: On the Bench with Inert Gas Blanket (Acceptable Alternative)

  • Preparation: Set up a Schlenk line or a cylinder of dry nitrogen/argon with a tube directed into the weighing area (e.g., a large beaker or a cut-off plastic bottle surrounding the balance).

  • Equilibration: Allow the reagent container to warm to ambient temperature before opening. This is critical to prevent moisture from condensing on the cold powder.

  • Inert Atmosphere: Start a gentle flow of inert gas over the balance pan and into the weighing area.

  • Dispensing: Briefly open the reagent container under the inert gas stream. Quickly remove the required amount of powder and place it into a tared, dry vial.

  • Sealing: Tightly cap the main reagent bottle immediately, wrap it with parafilm, and place it back in the desiccator. Cap the vial with your weighed sample.

Section 3: Troubleshooting Guide

Problem 1: The powder, which was once free-flowing, has formed hard clumps.

  • Probable Cause: The material has been exposed to moisture. The clumps are aggregates of powder held together by absorbed water.

  • Recommended Action: The reagent's purity is compromised. For non-critical applications, you may be able to salvage the material by drying it under high vacuum (preferably with gentle heating, if the compound's thermal stability allows) for several hours[9].

  • Self-Validation Protocol: Before using the dried material, verify its integrity. Compare its melting point to the specification sheet. A significant depression or broadening of the melting range indicates impurities. For a more definitive check, an NMR spectrum can be taken to look for hydrolysis byproducts[9]. For sensitive applications, it is always best to discard the compromised reagent and use a fresh, unopened bottle.

Problem 2: A reaction using the triazine reagent resulted in a low yield, unexpected byproducts, or failed completely.

  • Probable Cause: If other reagents and conditions have been verified, the triazine is a likely culprit. Moisture introduced from a compromised reagent could be quenching the reaction, or the triazine itself may have degraded, leading to lower-than-expected active starting material.

  • Recommended Action: First, rule out other experimental errors. If the triazine is still suspected, obtain a fresh, unopened vial of the reagent and repeat the reaction under identical conditions.

  • Self-Validation Protocol: Before running the repeat experiment, you can validate the integrity of the suspect batch. Run a quick Thin Layer Chromatography (TLC) of the suspect material against a known good standard (if available). The appearance of new spots or streaking can indicate the presence of impurities.

Problem 3: The compound's color appears different from the manufacturer's description, or it has a noticeable odor not previously present.

  • Probable Cause: This indicates significant chemical degradation. Do not proceed with use.

  • Recommended Action: The reagent should be considered compromised and disposed of according to your institution's safety protocols. Using it will lead to unreliable and unpublishable results.

  • Self-Validation Protocol: No validation is necessary; these signs point to irreversible degradation. The priority is to procure a fresh supply to ensure the integrity of your research.

Section 4: Visualization of Handling Workflow

The following diagram illustrates the critical decision points and actions required for proper handling of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine.

G receive Receive New Reagent inspect Inspect Seal Integrity receive->inspect storage Store in Desiccator (Cool, Dry, Dark) inspect->storage Seal OK need_reagent Need to Dispense Reagent storage->need_reagent equilibrate Equilibrate to Ambient Temperature need_reagent->equilibrate glovebox_q Glovebox Available? equilibrate->glovebox_q use_glovebox Weigh in Glovebox glovebox_q->use_glovebox Yes use_inert Weigh Under Inert Gas Blanket glovebox_q->use_inert No seal_main Tightly Seal Main Container (Use Parafilm) use_glovebox->seal_main use_in_exp Use Weighed Reagent in Experiment use_glovebox->use_in_exp use_inert->seal_main use_inert->use_in_exp seal_main->storage Return to Storage end_exp Experiment Complete use_in_exp->end_exp

Sources

Reference Data & Comparative Studies

Validation

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine performance compared to other triazine derivatives in OLEDs

A Comprehensive Comparison Guide: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine vs. Advanced Triazine Derivatives in OLEDs Executive Summary In the development of Organic Light-Emitting Diodes (OLEDs), the Electron Transport...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine vs. Advanced Triazine Derivatives in OLEDs

Executive Summary

In the development of Organic Light-Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) is the gatekeeper of device efficiency, responsible for lowering driving voltages and balancing charge carrier recombination. Much like pharmacophore optimization in drug discovery, minor peripheral modifications to a core molecular scaffold can drastically alter its macroscopic efficacy.

The 1,3,5-triazine core is highly electron-deficient, giving it strong electron-accepting characteristics ideal for ETL applications[1]. However, its raw electron affinity must be carefully tuned. This guide objectively compares the baseline performance of 2,4,6-tris(4-methylphenyl)-1,3,5-triazine (TMT) —a simple para-tolyl substituted derivative—against state-of-the-art meta-linked derivatives like T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) and T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine).

Structural Chemistry & Causality: The Triazine Core

To understand why certain triazine derivatives succeed where others fail, we must examine the Structure-Activity Relationship (SAR) of their π -conjugation.

  • TMT (Para-tolyl Substitution): The para-methylphenyl groups in TMT extend the π -conjugation linearly across the molecule. While this provides basic electron mobility, the extended conjugation lowers the molecule's triplet energy ( T1​ ) to approximately ~2.5 eV. In green or blue phosphorescent OLEDs, the emissive dopant (e.g., Ir(ppy)₃) operates at a T1​ of ~2.4–2.6 eV. If the ETL has a lower or equal T1​ , triplet excitons will leak from the emissive layer into the ETL, causing severe non-radiative quenching and plummeting device efficiency.

  • T2T & T3T (Meta-aryl Substitution): Advanced derivatives solve this exciton leakage through intentional steric design. By utilizing a meta-meta linkage between the 1,3,5-triazine core and peripheral aryl moieties, chemists deliberately limit the effective extension of π -conjugation[2]. This structural twist preserves a high triplet energy (2.80 eV for T2T and 2.69 eV for T3T)[2]. Consequently, T2T creates an insurmountable energy barrier that strictly confines excitons within the emissive layer, driving External Quantum Efficiency (EQE) to 17.5%[2].

Comparative Performance Data

The table below synthesizes the quantitative photophysical and electrical data of various triazine derivatives, illustrating the superiority of meta-linked architectures.

MaterialSubstitution PatternTriplet Energy ( T1​ )Electron Mobility ( μe​ ) Tg​ (°C)Max EQE (Green OLED)
TMT Para-tolyl~2.55 eV< 10−5 cm²/Vs~85< 5.0%
TST Spirobifluorene2.54 eV> 10−4 cm²/Vs> 1505.1%
T3T Meta-triphenyl2.69 eV> 10−4 cm²/Vs16714.4%
T2T Meta-biphenyl2.80 eV> 10−4 cm²/Vs13017.5%

(Note: The poor efficiency of TST-based devices is directly ascribed to its relatively low triplet energy (2.54 eV), which fails to confine triplet excitons[2].)

Experimental Validation Protocols

To ensure absolute trustworthiness in materials evaluation, the following protocols form a self-validating system . Do not rely solely on steady-state measurements, which can be skewed by trap states.

Protocol 1: Time-of-Flight (TOF) Electron Mobility Measurement

Causality: Steady-state space-charge-limited current (SCLC) measurements cannot distinguish between intrinsic mobility and trap-assisted tunneling. TOF provides a direct, time-resolved measurement of carrier transit, isolating the material's true transport capability.

  • Fabrication: Deposit a thick film (~1.5 μ m) of the triazine derivative via vacuum thermal evaporation between an ITO anode and an Aluminum cathode.

  • Excitation: Apply a reverse bias to establish a uniform electric field ( E ). Expose the ITO interface to a 355 nm Nd:YAG laser pulse (< 10 ns duration) to generate a thin sheet of charge carriers.

  • Acquisition: Monitor the transient photocurrent using a high-speed digital oscilloscope.

  • Self-Validation: Plot the photocurrent on a double-logarithmic scale. A valid run must show a distinct pre-transit plateau and a post-transit tail. The inflection point defines the transit time ( τt​ ). If the plot is entirely featureless, the film is overly dispersive (trap-dominated), and the synthesis batch must be re-purified via gradient sublimation.

Protocol 2: Device Fabrication and Exciton Confinement Validation

Causality: High electron mobility is useless if the material quenches excitons. Device integration is the ultimate proof of T1​ confinement.

  • Preparation: Clean ITO substrates via sequential sonication (detergent, DI water, acetone, isopropanol). Perform a 15-minute UV-Ozone treatment to increase the ITO work function and remove residual organics.

  • Deposition: In a vacuum chamber (< 10−6 Torr), sequentially evaporate:

    • Hole Transport Layer (e.g., NPB, 40 nm)

    • Emissive Layer (Host doped with 8% Ir(ppy)₃, 30 nm)

    • Triazine ETL (TMT or T2T, 20 nm)

    • Cathode (LiF 1 nm / Al 100 nm)

  • Self-Validation: Measure the Electroluminescence (EL) spectrum simultaneously with Current-Voltage-Luminance (J-V-L) sweeps. If the EL spectrum shows parasitic emission peaks originating from the triazine ETL instead of the pure green Ir(ppy)₃ dopant, it physically confirms exciton leakage. This validates the spectroscopic T1​ predictions and proves the ETL is failing to confine the excitons.

Device Architecture & Energy Level Dynamics

G cluster_0 Structure-Property Relationship Core 1,3,5-Triazine Core (High Electron Affinity) Sub1 Para-tolyl Substitution (TMT) Core->Sub1 Linear Linkage Sub2 Meta-biphenyl Substitution (T2T) Core->Sub2 Twisted Linkage Res1 Extended π-Conjugation Lower Triplet Energy (<2.6 eV) Sub1->Res1 Res2 Restricted π-Conjugation High Triplet Energy (2.8 eV) Sub2->Res2 Outcome1 Exciton Quenching Low EQE (<5%) Res1->Outcome1 Leakage to ETL Outcome2 Exciton Confinement High EQE (17.5%) Res2->Outcome2 Blocked in EML

Logical workflow demonstrating how triazine substitution patterns dictate OLED exciton confinement.

Future Directions: Materials Informatics

The historical reliance on trial-and-error to balance electron mobility, T1​ , and glass transition temperature ( Tg​ ) is being phased out. Modern materials informatics and machine learning (ML) models are now being deployed to execute multi-step virtual screening of triazine derivatives[3]. By utilizing descriptors from density functional theory (DFT), researchers can now extract promising triazine compounds from search spaces of millions of molecules, ensuring the coexistence of high electron mobility and robust thermal stability before a single synthesis step is performed[3].

References

  • [2]1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs | ResearchGate / RSC | 2

  • [3]A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices | PubMed / Sci Rep | 3

  • [1]Synthesis of Heterocycles for OLED Applications | IRIS (University of Sassari) | 1

Sources

Comparative

Comparative Guide: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine vs. Standard Host Materials in Optoelectronics

Introduction In the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the selection of the host material is as critical as the emissive dop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the selection of the host material is as critical as the emissive dopant itself. The host matrix must facilitate balanced charge transport, prevent dopant aggregation, and possess a triplet energy ( ET​ ) high enough to confine excitons within the emissive layer.

Among electron-transporting (n-type) hosts, 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (commonly referred to as TMPT or Tri-p-tolyl-1,3,5-triazine) has emerged as a highly effective baseline material. This guide provides an objective, data-driven comparison of TMPT against other industry-standard host materials, outlining the mechanistic causality behind its performance and detailing the experimental protocols required for its validation.

Mechanistic Insights: The Role of the Triazine Core

The optoelectronic utility of TMPT is fundamentally rooted in its molecular architecture:

  • Electron-Deficient Core: The 1,3,5-triazine ring is strongly electron-withdrawing. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, which minimizes the energy barrier for electron injection from the adjacent Electron Transport Layer (ETL).

  • Steric Hindrance: The peripheral 4-methylphenyl (p-tolyl) groups introduce steric bulk. This structural twist breaks extended π -conjugation, preventing excessive intermolecular π−π stacking. Causality: By limiting conjugation, the molecule maintains a relatively high triplet energy (~2.75 eV), which is essential to prevent reverse energy transfer (exciton quenching) from the dopant back to the host.

  • Deep HOMO Level: The deep Highest Occupied Molecular Orbital (HOMO) inherently blocks holes from leaking into the ETL, effectively confining charge recombination to the emissive layer.

Comparative Analysis

To contextualize TMPT's utility, it must be benchmarked against standard p-type, bipolar, and advanced n-type hosts[1].

TMPT vs. CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)

CBP is the quintessential bipolar host used in early PhOLEDs[1]. However, CBP is predominantly hole-transporting with a relatively shallow HOMO (~ -6.0 eV) and a moderate triplet energy (~2.60 eV).

  • The Advantage: In devices where electron injection is the limiting factor, replacing CBP with TMPT shifts the recombination zone away from the ETL interface. Furthermore, TMPT's deeper HOMO (~ -6.15 eV) provides superior hole-blocking capabilities, reducing efficiency roll-off at high current densities.

TMPT vs. mCP (1,3-Bis(N-carbazolyl)benzene)

mCP is an industry standard for blue phosphorescent OLEDs due to its exceptionally high triplet energy ( ET​ = 2.91 eV)[2].

  • The Advantage: While TMPT's triplet energy (~2.75 eV) is insufficient for deep-blue emitters, TMPT vastly outperforms mCP in electron mobility. mCP suffers from poor electron transport, often leading to high driving voltages. TMPT mitigates this via its electron-deficient core, significantly lowering the operational voltage in green and red devices[3].

TMPT vs. T2T (2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine)

T2T is an advanced triazine derivative that utilizes meta-biphenyl linkages to achieve an even higher triplet energy (2.80 eV)[4].

  • The Advantage: While T2T offers superior exciton confinement for sky-blue emitters, TMPT provides a more synthetically accessible and cost-effective baseline. TMPT maintains comparable electron mobility (> 10−4 cm2V−1s−1 ) and is highly effective for standard green/red phosphorescent applications where ultra-high ET​ is not strictly required.

Quantitative Data Comparison

Host MaterialCore TypeHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Primary Carrier Transport
TMPT Triazine-6.15-2.80~2.75Electron (n-type)
CBP Carbazole-6.00-2.902.60Hole (p-type) / Bipolar
mCP Carbazole-6.10-2.402.91Hole (p-type)
T2T Triazine-6.50-2.802.80Electron (n-type)

Visualizing Exciton Dynamics

When TMPT is utilized as a host, excitons are generated on the host molecules and transferred to the dopant. The diagram below maps the logical flow of this energy transfer.

EnergyTransfer cluster_Host Host: TMPT cluster_Guest Guest: Phosphorescent Dopant H_S1 Host Singlet (S1) H_T1 Host Triplet (T1) ~2.75 eV H_S1->H_T1 Intersystem Crossing G_S1 Guest Singlet (S1) H_S1->G_S1 Förster Transfer G_T1 Guest Triplet (T1) < 2.70 eV H_T1->G_T1 Dexter Transfer G_S1->G_T1 ISC G_S0 Ground State (S0) Radiative Decay G_T1->G_S0 Phosphorescence

Caption: Exciton energy transfer mechanism from TMPT host to a phosphorescent dopant.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, researchers must characterize TMPT independently before device integration.

Protocol A: Photophysical & Electrochemical Characterization
  • Objective: Determine HOMO/LUMO levels and ET​ to ensure proper host-guest energy alignment.

  • Step 1 (Bandgap): Dissolve TMPT in anhydrous dichloromethane ( 10−5 M). Record UV-Vis absorption and photoluminescence (PL) spectra. The intersection of the normalized absorption and emission spectra provides the optical bandgap ( Eg​ ).

  • Step 2 (HOMO Level): Perform Cyclic Voltammetry (CV) using a 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) supporting electrolyte. Calibrate against a ferrocene/ferrocenium ( Fc/Fc+ ) internal standard. Causality: The onset oxidation potential directly dictates the HOMO level, as it represents the minimum energy required to remove an electron from the molecule's ground state.

  • Step 3 (Triplet Energy): Measure low-temperature (77 K) phosphorescence in a 2-methyltetrahydrofuran glass matrix. Causality: Cooling to 77 K freezes out non-radiative decay pathways and molecular vibrations, isolating the pure T1​→S0​ transition. The highest-energy vibronic peak defines ET​ .

Protocol B: OLED Device Fabrication (Vacuum Thermal Evaporation)
  • Objective: Fabricate a standardized PhOLED to evaluate TMPT's host performance.

  • Step 1: Clean Indium Tin Oxide (ITO) glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the ITO work function, lowering the hole injection barrier.

  • Step 2: Transfer substrates to a vacuum chamber with a base pressure <10−6 Torr.

  • Step 3: Evaporate layers sequentially at a rate of ~1 Å/s:

    • Hole Injection Layer (HIL): HAT-CN (10 nm)

    • Hole Transport Layer (HTL): NPB (40 nm)

    • Emissive Layer (EML): TMPT doped with 8 wt% Ir(ppy)3​ (20 nm). Causality: Co-evaporation rates must be strictly monitored via quartz crystal microbalances to maintain the exact 8% ratio, which prevents triplet-triplet annihilation (TTA) and phase separation.

    • Electron Transport Layer (ETL): TPBi (40 nm)

    • Cathode: LiF (1 nm) / Al (100 nm)

  • Step 4: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and glass lid to prevent oxygen/moisture degradation.

FabricationWorkflow Substrate 1. Substrate Prep ITO Cleaning & UV-Ozone Vacuum Vacuum Substrate->Vacuum HIL_HTL 3. Hole Transport HAT-CN / NPB Deposition Vacuum->HIL_HTL EML 4. Emissive Layer TMPT:Dopant Co-evaporation HIL_HTL->EML ETL_Cathode 5. Electron Transport & Cathode TPBi / LiF / Al Deposition EML->ETL_Cathode Encapsulation 6. Encapsulation N2 Glovebox Sealing ETL_Cathode->Encapsulation

Caption: Step-by-step vacuum thermal evaporation workflow for TMPT-based OLED fabrication.

Conclusion

For researchers developing green or red phosphorescent OLEDs, 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine offers a highly balanced compromise between electron mobility, triplet energy, and synthetic accessibility. While it cannot replace ultra-high ET​ materials like mCP for deep-blue applications, its superior electron-injection properties make it an excellent n-type host or co-host component for mitigating high driving voltages and efficiency roll-off.

References

  • Molecular library of OLED host materials—Evaluating the multiscale simulation workflow Source: Chemical Physics Reviews | AIP Publishing URL
  • mCP for OLEDs | 1,3-Bis(N-carbazolyl)
  • 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs Source: RSC Publishing URL

Sources

Validation

Advanced Photovoltaic Interfacial Engineering: Evaluating 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine Against Established Electron Transport Materials

Executive Summary The rapid evolution of Perovskite Solar Cells (PSCs) and Organic Solar Cells (OSCs) demands Electron Transport Materials (ETMs) that not only extract electrons efficiently but also protect the photoacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Perovskite Solar Cells (PSCs) and Organic Solar Cells (OSCs) demands Electron Transport Materials (ETMs) that not only extract electrons efficiently but also protect the photoactive layer from degradation. 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (TMT) represents a highly tunable, electron-deficient core that overcomes the morphological instability of fullerenes (e.g., PCBM) and the photocatalytic degradation issues of metal oxides (e.g., TiO₂).

(Note: For drug development professionals transitioning into materials science, the 1,3,5-triazine core is already a recognized privileged scaffold in medicinal chemistry. The rigorous synthesis, purification, and structure-activity relationship (SAR) methodologies applied in pharmacology translate directly to optimizing these optoelectronic materials.)

Mechanistic Causality: The Triazine Advantage

As an application scientist, it is critical to look beyond basic performance metrics and understand the causality of molecular design. TMT and its immediate triazine derivatives offer three distinct mechanistic advantages over established materials:

  • Energy Level Alignment via Electron-Deficient Cores : The 1,3,5-triazine ring possesses a high electron affinity due to its three electronegative nitrogen atoms. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -3.9 to -4.0 eV, aligning perfectly with the conduction band of standard perovskites (e.g., MAPbI₃) for barrier-free electron extraction .

  • Orthogonal Solvent Compatibility : TMT's peripheral p-tolyl groups render the molecule highly soluble in non-polar or weakly polar solvents like chlorobenzene. This allows the ETM to be spin-coated directly onto the perovskite layer without dissolving the underlying MAPbI₃ lattice, which requires highly polar solvents (DMF/DMSO).

  • Steric Hindrance and Defect Passivation : Unlike PCBM, which tends to aggregate under thermal stress, the bulky p-tolyl groups in TMT provide sufficient steric hindrance to suppress aggressive crystallization. This ensures the formation of a smooth, amorphous film that passivates surface traps and retards degradation . Furthermore, the deep Highest Occupied Molecular Orbital (HOMO) effectively blocks hole transfer to the cathode, reducing parasitic leakage current .

EnergyLevels cluster_0 Perovskite (Active Layer) cluster_1 TMT (ETL) cluster_2 Cathode CB_P Conduction Band -3.9 eV VB_P Valence Band -5.4 eV LUMO_T LUMO -4.0 eV CB_P->LUMO_T Electron Transfer HOMO_T HOMO -6.4 eV VB_P->HOMO_T Hole Blocking WF_Ag Ag Work Function -4.3 eV LUMO_T->WF_Ag Collection

Energy level alignment demonstrating TMT's efficient electron extraction and hole blocking.

Comparative Performance Analysis

To objectively evaluate TMT, we benchmark its quantitative optoelectronic properties against the industry standards: PCBM (organic fullerene), TiO₂ (metal oxide), and SnO₂ (metal oxide).

MaterialLUMO / CB (eV)HOMO / VB (eV)Electron Mobility (cm²/V·s)Thermal Stability (Tg)Processing Requirements
TMT (Triazine Core) -3.9 to -4.0-6.2 to -6.5~10⁻⁴ to 10⁻³> 120 °C (Amorphous)Solution (Low T, <100 °C)
PCBM (Fullerene) -3.9-6.0~10⁻³Aggregates > 80 °CSolution (Low T, <100 °C)
TiO₂ (Metal Oxide) -4.0 to -4.2-7.4~10⁻⁴N/A (Inorganic)High T Sintering (>400 °C)
SnO₂ (Metal Oxide) -4.3-7.6~10⁻²N/A (Inorganic)Solution (Moderate T, <200 °C)

Takeaway: While SnO₂ offers superior raw electron mobility, TMT provides the optimal balance of low-temperature solution processability, deep HOMO levels for hole-blocking, and superior morphological stability compared to PCBM.

Self-Validating Experimental Protocol: SCLC Mobility Extraction

To rigorously prove the efficacy of TMT, we utilize the Space-Charge-Limited Current (SCLC) method. A trustworthy protocol must be a self-validating system; therefore, we embed strict quality-control checkpoints into the workflow to isolate electron mobility from artifacts.

Step-by-Step Methodology

1. Substrate Preparation & Surface Engineering

  • Action: Clean ITO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Subject to UV-Ozone treatment for 20 minutes.

  • Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO.

  • Validation Checkpoint 1 (Surface Energy): Measure the water contact angle. A valid clean will yield an angle of < 10°, confirming the highly hydrophilic surface necessary for uniform perovskite precursor wetting.

2. Active Layer Deposition

  • Action: Spin-coat the MAPbI₃ perovskite precursor in a nitrogen-filled glovebox and anneal at 100 °C for 10 minutes to form the crystalline photoactive layer.

3. TMT ETM Deposition

  • Action: Dissolve TMT in anhydrous chlorobenzene (10 mg/mL). Spin-coat dynamically at 3000 rpm for 30 seconds.

  • Causality: Chlorobenzene acts as an orthogonal solvent, depositing the TMT without degrading the underlying MAPbI₃.

  • Validation Checkpoint 2 (Mott-Gurney Dependence): The SCLC mobility calculation relies on the Mott-Gurney law ( J=89​ϵϵ0​μd3V2​ ). A 10% error in film thickness ( d ) results in a ~30% error in calculated mobility. Ellipsometry must be used to confirm the TMT layer thickness is exactly 50 ± 2 nm before electrode deposition.

4. Electrode Evaporation

  • Action: Thermally evaporate 100 nm of Silver (Ag) under high vacuum ( 10−6 Torr) using a shadow mask to define the active device area.

5. J-V Sweep & Data Extraction

  • Action: Sweep voltage from 0 to 5V in the dark using a source measure unit (SMU). Plot ln(J) vs ln(V) .

  • Validation Checkpoint 3 (Regime Confirmation): The protocol is only valid if three distinct regimes are observed. The plot must show an Ohmic region (slope ~1) at low voltages, a trap-filling limit, and the trap-free SCLC regime (slope ~2) at higher voltages. If the terminal slope does not equal 2, the film contains excessive trap states, and mobility cannot be accurately extracted.

Protocol Step1 1. Substrate Preparation UV-Ozone Treatment Val1 Validation: Contact Angle < 10° Step1->Val1 Step2 2. Perovskite Deposition Spin-Coating & Annealing Val1->Step2 Step3 3. TMT ETM Deposition 10 mg/mL in Chlorobenzene Step2->Step3 Val2 Validation: Ellipsometry Thickness Check Step3->Val2 Step4 4. Electrode Evaporation Ag at 10^-6 Torr Val2->Step4 Step5 5. SCLC Measurement Dark J-V Sweep Step4->Step5 Val3 Validation: J-V Slope = 2 (Trap-Free) Step5->Val3

Self-validating SCLC device fabrication workflow for evaluating TMT electron mobility.

References

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules.[Link]

  • Triazine-Substituted Zinc Porphyrin as an Electron Transport Interfacial Material for Efficiency Enhancement and Degradation Retardation in Planar Perovskite Solar Cells. ACS Applied Energy Materials.[Link]

  • Star-shaped hole transporting materials with a triazine unit for efficient perovskite solar cells. Chemical Communications.[Link]

Comparative

Stability comparison between 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine and other organic polymers

Title: Stability Comparison Guide: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine vs. Conventional Organic Polymers Executive Summary & Structural Context 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (TMPT) is a highly crystalli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability Comparison Guide: 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine vs. Conventional Organic Polymers

Executive Summary & Structural Context

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (TMPT) is a highly crystalline, nitrogen-rich organic intermediate. While technically a small molecule, its structural motif—the s-triazine core—is the foundational building block for highly stable Covalent Triazine Frameworks (CTFs)[1] and high-performance host materials in Organic Light-Emitting Diodes (OLEDs)[2]. This guide objectively compares the thermal and electrochemical stability of the TMPT motif against conventional linear organic polymers, such as Poly(N-vinylcarbazole) (PVK) and Polyimides (PI).

Mechanistic Causality of Stability

The exceptional stability of TMPT and its derived polymer networks stems from two primary quantum-chemical factors:

  • Aromatic Resonance & Bond Dissociation: The s-triazine ring is a six-membered heterocycle characterized by alternating carbon-nitrogen bonds. The high resonance energy of this fully conjugated system requires significantly more thermal energy to induce bond homolysis compared to the aliphatic C-C or C-N bonds found in the backbones of standard linear polymers like PVK.

  • Electronegativity & Frontier Orbitals: The three electronegative nitrogen atoms in the triazine core profoundly lower the energy of the Highest Occupied Molecular Orbital (HOMO). In optoelectronic applications, this deep HOMO level physically prevents the accumulation of oxidative holes, a primary degradation pathway that rapidly destroys electron-rich polymer hosts[3].

When TMPT is utilized as a monomer to synthesize CTFs or oxidized to form Metal-Organic Framework (MOF) linkers[4], the resulting frameworks exhibit thermal stabilities exceeding 400°C. This is because the entire macroscopic network is devoid of weak aliphatic linkages, relying entirely on robust aromatic C=N and C-C bonds[5].

Quantitative Data Presentation

The following table summarizes the comparative stability metrics between the TMPT small molecule, its derived CTF networks, and industry-standard organic polymers.

Material SystemStructural ClassificationThermal Degradation ( Td,5%​ )Glass Transition ( Tg​ )HOMO Level (eV)Primary Degradation Mechanism
TMPT Small Molecule / Monomer~380 °C~80 °C~-6.2Sublimation / Ring Cleavage
CTFs (TMPT-derived) Crosslinked Porous Network>500 °CN/A (Rigid)~-6.5Extreme Thermal Oxidation
PVK Linear Polymer (OLED Host)~400 °C~200 °C~-5.8Aliphatic Chain Scission
Polyimide (PI) Step-Growth Polymer>500 °C>350 °C~-6.0Imide Ring Opening

Data synthesized from established literature on triazine-based emitters and framework materials.

Structural Degradation Pathways

Pathways cluster_triazine Triazine Core (TMPT / CTFs) cluster_polymer Linear Polymers (e.g., PVK) T1 s-Triazine Ring (Aromatic C=N) T2 High Resonance Energy Deep HOMO Level T1->T2 Thermal/Electrical Stress T3 Ring Cleavage (> 400°C) T2->T3 Extreme Conditions P1 Aliphatic Backbone (C-C Bonds) P2 Radical Formation Chain Scission P1->P2 Thermal/Electrical Stress P3 Depolymerization (< 350°C) P2->P3 Propagation

Fig 1: Structural degradation pathways of aromatic triazine cores versus aliphatic polymer backbones.

Self-Validating Experimental Protocols

To objectively verify the stability claims of TMPT against organic polymers, the following self-validating workflows must be executed. These protocols are designed to establish direct causality between molecular structure and macroscopic stability.

Protocol A: Thermal Degradation Kinetics via TGA/DSC Causality: Thermogravimetric Analysis (TGA) isolates the exact temperature at which covalent bonds cleave[6]. Conducting this under both inert ( N2​ ) and oxidative ( O2​ ) atmospheres separates pure thermal homolysis from thermo-oxidative degradation.

  • Calibration: Calibrate the TGA/DSC instrument using a high-purity standard (e.g., Indium or Magnesium stearate) to ensure absolute temperature accuracy across the 25°C–800°C range.

  • Sample Preparation: Load precisely 5.0 mg of the analyte (TMPT, CTF, or PVK) into a pre-tared alumina crucible.

  • Atmospheric Control: Purge the furnace with ultra-high purity N2​ at a flow rate of 25 mL/min for 30 minutes to eliminate residual oxygen, preventing premature surface oxidation.

  • Thermal Ramping: Execute a heating ramp from 25°C to 800°C at a strict rate of 5°C/min. The slow ramp rate ensures thermal equilibrium within the sample, preventing artificial inflation of the degradation temperature.

  • Data Extraction: Record the temperature at exactly 5% mass loss ( Td,5%​ ). For TMPT, this value typically approaches 380°C, validating the thermal resilience of the triazine core.

Protocol B: Electrochemical Window Mapping via Cyclic Voltammetry (CV) Causality: CV maps the HOMO and LUMO energy levels. A deeper HOMO level directly correlates to higher resistance against oxidative degradation during electrochemical cycling[2].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. The bulky TBA+ cation prevents unwanted intercalation, ensuring the measured currents are purely faradaic.

  • Analyte Introduction: Dissolve 1.0 mM of TMPT into the electrolyte. (For insoluble polymers like CTFs, drop-cast a 100 nm film directly onto the working electrode).

  • Cell Assembly: Utilize a standard three-electrode cell: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Voltammetric Scanning: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Internal Standardization: Spike the solution with Ferrocene. Use the Fc/Fc+ redox couple as an absolute internal reference (assumed to be -4.8 eV vs. vacuum) to calculate the exact HOMO level from the onset oxidation potential.

Experimental Workflow Visualization

Workflow Start Stability Validation System TGA Thermal Kinetics (TGA/DSC) Start->TGA CV Electrochemical Mapping (CV) Start->CV TGA_Step Ramp 5°C/min in N2/O2 Measure 5% Mass Loss (Td) TGA->TGA_Step CV_Step 0.1M TBAPF6 in MeCN Calibrate with Fc/Fc+ CV->CV_Step Result1 Thermal Degradation Limit TGA_Step->Result1 Result2 HOMO/LUMO Energy Levels CV_Step->Result2 Synthesis Structure-Property Correlation Result1->Synthesis Result2->Synthesis

Fig 2: Self-validating experimental workflow for thermal and electrochemical stability assessment.

References

  • A Tale of Two Syntheses: A Comparative Study of the Physical and Photocatalytic Properties of Covalent Triazine Frameworks (CTFs) Source: ResearchGate URL:[Link]

  • The Blue Problem: OLED Stability and Degradation Mechanisms Source: PMC - NIH URL:[Link]

  • Evolution of Spherical Assemblies to Fibrous Networked Pd(II) Metallogels from a Pyridine-Based Tripodal Ligand and Their Catalytic Property Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Contradictory Role of Locally-Excited Triplet States in Blue Thermally Activated Delayed Fluorescence of s-Triazine-Based Emitters Source: ACS Publications URL:[Link]

  • Recent Advancements in the Synthesis of Covalent Triazine Frameworks for Energy and Environmental Applications Source: Semantic Scholar URL:[Link]

Sources

Validation

Comparative analysis of the properties of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine polymorphs

An in-depth comparative analysis of the polymorphic behavior of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (TPT) requires a rigorous understanding of solid-state physical chemistry. As a Senior Application Scientist speci...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the polymorphic behavior of 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (TPT) requires a rigorous understanding of solid-state physical chemistry. As a Senior Application Scientist specializing in crystal engineering, I have structured this guide to move beyond basic material properties. We will dissect the causality of packing frustration, objectively compare the thermodynamic and kinetic polymorphs against structural alternatives, and provide a self-validating workflow for polymorph isolation.

The Causality of Polymorphism in C3-Symmetric Triazines

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine (CAS: 6726-45-0) is highly valued as a rigid, C3-symmetric precursor for Metal-Organic Frameworks (MOFs) and a candidate for octupolar non-linear optical (NLO) materials[1]. However, the isolated molecular symmetry rarely translates directly into the bulk crystal lattice—a phenomenon known as symmetry carry-over failure[2].

The causality behind TPT's polymorphism lies in packing frustration . The rigid, electron-deficient triazine core strongly drives π-π stacking, while the peripheral p-tolyl groups introduce steric bulk that demands specific torsional rotations to minimize intramolecular strain. When crystallized under thermodynamic control, the system prioritizes maximum density over the retention of C3 symmetry. This results in a centrosymmetric Pnma space group stabilized by cooperative C-H···N and C-H···π interactions, which unfortunately neutralizes macroscopic Second Harmonic Generation (SHG) activity[2]. Conversely, manipulating the crystallization kinetics can trap the molecule in metastable polymorphic states, potentially unlocking the acentric packing required for NLO applications[3].

Pathway N1 C3-Symmetric TPT Molecule (Octupolar Chromophore) N2 Intermolecular Forces (C-H···N, C-H···π) N1->N2 N3 Symmetry Carry-Over Failure (Packing Frustration) N2->N3 N4 Thermodynamic Control (Slow Evaporation) N3->N4 N5 Kinetic Control (Melt Quench / Antisolvent) N3->N5 N6 Form I: Centrosymmetric Pnma (SHG Inactive) N4->N6 Density Maximization N7 Form II: Acentric Lattice (NLO Active Candidate) N5->N7 Conformational Trapping

Caption: Logical pathway illustrating how packing frustration in TPT leads to divergent polymorphic forms.

Comparative Solid-State Performance

To objectively evaluate TPT for advanced material applications, we must compare its thermodynamic polymorph (Form I) against its kinetically trapped polymorph (Form II) and a non-methylated structural alternative, 2,4,6-Triphenyl-1,3,5-triazine.

PropertyTPT Form I (Thermodynamic)TPT Form II (Kinetic)2,4,6-Triphenyl-1,3,5-triazine (Alternative)
Space Group Pnma (Centrosymmetric)[2]P2₁/c or P1 (Metastable)[3]P2₁/c (Centrosymmetric)
Primary Interactions C-H···N, C-H···πAltered C-H···N, edge-to-face πC-H···N
Symmetry Carry-Over Failed (C3 lost in lattice)Partially Retained / AlteredFailed
NLO Activity (SHG) InactiveActive CandidateInactive
Thermal Stability High (Stable up to melt)Prone to solid-state transitionHigh
Application Focus Stable MOF Linker PrecursorOctupolar NLO MaterialsBaseline MOF Linker

Data Synthesis: Form I is the optimal choice for MOF synthesis due to its batch-to-batch thermodynamic reliability. However, if the end goal is an optical device, researchers must utilize Form II, accepting the trade-off of lower thermal stability in exchange for non-centrosymmetric properties.

Self-Validating Experimental Protocol: Polymorph Screening

To ensure absolute phase purity and structural confidence before utilizing TPT, I employ a self-validating orthogonal screening protocol. This ensures that the single crystal analyzed is truly representative of the bulk powder.

G A Purified TPT (CAS: 6726-45-0) B Solvent-Mediated Crystallization (Toluene) A->B C Melt Quenching (DSC Pan) A->C D Thermodynamic Polymorph (Form I) B->D Slow Evaporation E Kinetic Polymorph (Form II) C->E Rapid Cooling F SC-XRD & PXRD Structural Resolution D->F G Thermal Profiling (DSC / TGA) D->G E->F E->G H Self-Validation Loop: PXRD matches SC-XRD sim? F->H G->H

Caption: Self-validating experimental workflow for the isolation and characterization of TPT polymorphs.

Step-by-Step Methodology

Step 1: Pre-crystallization Purification TPT synthesized via acid-catalyzed trimerization often contains linear oligomeric impurities[4]. Causality: Impurities act as heterogeneous nucleation sites, prematurely forcing the thermodynamic Form I and suppressing kinetic polymorph discovery. Perform vacuum sublimation at 10⁻³ Torr prior to screening.

Step 2: Thermodynamic Crystallization (Form I) Dissolve 50 mg of purified TPT in 5 mL of toluene. Allow slow evaporation at 298 K. Causality: Toluene provides optimal solubility, and its aromatic nature participates in transient π-π interactions with the triazine core, slowing the nucleation rate to favor the densest packing (Pnma)[2].

Step 3: Kinetic Trapping (Form II) Heat 10 mg of TPT in a Differential Scanning Calorimetry (DSC) pan to 5 K above its melting point, hold for 2 minutes to erase thermal history, and quench at 50 K/min to 25 °C. Causality: Rapid quenching bypasses the activation energy barrier required for centrosymmetric packing, freezing the molecules in a higher-energy, metastable conformation[3].

Step 4: Orthogonal Self-Validation A protocol is only as good as its internal checks. Validate the polymorphs using two orthogonal loops:

  • Thermal vs. Optical: The endothermic melting peak observed in DSC must precisely align with the liquefaction temperature recorded via Hot-Stage Microscopy (HSM). If DSC shows a broad pre-melt exotherm, it indicates a polymorphic transition back to Form I, invalidating the kinetic phase purity.

  • Bulk vs. Single Crystal: Solve the structure via Single-Crystal X-Ray Diffraction (SC-XRD). Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the resulting .cif file. The experimental bulk PXRD pattern must yield a Rietveld refinement goodness-of-fit (χ²) of < 1.5 against the simulated pattern. This creates a closed-loop validation ensuring the single crystal is representative of the entire batch.

References

  • Thalladi, V. R., Muthuraman, M., Nangia, A., & Desiraju, G. R. (1999). Tri-p-tolyl-1,3,5-triazine. Acta Crystallographica Section C: Crystal Structure Communications, 55(4), 698-700.

  • Botoshansky, M., Lisovskii, A., Volkis, V., & Eisen, M. S. (2002). Polymorphism in tri-p-tolyl-1,3,5-triazine. Acta Crystallographica Section A: Foundations and Advances, 58(s1), c126.

  • MedChemExpress. (n.d.). 2,4,6-Tri-p-tolyl-1,3,5-triazine (2,4,6-Tris(4-methylphenyl)-1,3,5-triazine) Metal-organic Framework.

  • Most Wiedzy. (2022). Interplay between Aryl···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol with Molecules of Trigonal Symmetry.

Sources

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